(2-Amino-5-hydroxyphenyl)(phenyl)methanone
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-amino-5-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXHJUBVRXHZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490139 | |
| Record name | (2-Amino-5-hydroxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17562-32-2 | |
| Record name | (2-Amino-5-hydroxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzophenone and its derivatives are a critical class of compounds in medicinal chemistry and materials science. The specific functional group arrangement in (2-Amino-5-hydroxyphenyl)(phenyl)methanone, featuring an amino group ortho to the carbonyl and a hydroxyl group para to the amino group, makes it a versatile precursor for the synthesis of heterocyclic compounds, such as benzodiazepines and other pharmacologically relevant scaffolds. This guide explores the key synthetic strategies that can be employed to obtain this target molecule.
Proposed Synthetic Pathways
Several established organic reactions can be logically extended to the synthesis of this compound.
Demethylation of 2-Amino-5-methoxybenzophenone
A promising and documented route for the synthesis of the target compound is the demethylation of the corresponding methoxy derivative. This method has been reported to yield this compound in high yield.
Reaction Scheme:
Figure 1. Demethylation of 2-amino-5-methoxybenzophenone.
Experimental Protocol (General Procedure):
A detailed experimental protocol for this specific reaction is not available in the public domain. However, based on a literature precedent for this transformation which reported an 85% yield, the following general procedure can be proposed[1]:
-
Reaction Setup: 2-amino-5-methoxybenzophenone is dissolved in an excess of 48% aqueous hydrobromic acid.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for approximately 8 hours.
-
Work-up: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.
Table 1: Quantitative Data for the Demethylation of 2-Amino-5-methoxybenzophenone
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Reagent | 48% Hydrobromic Acid | [1] |
| Reaction Time | 8 hours | [1] |
| Reaction Condition | Reflux | [1] |
Fries Rearrangement of 4-Aminophenyl Benzoate
The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[2] This reaction is catalyzed by Lewis acids, and the regioselectivity (ortho vs. para) can often be controlled by temperature.[2] For the synthesis of this compound, the starting material would be 4-aminophenyl benzoate. The desired product is the ortho-acylated product. Generally, higher temperatures favor the formation of the ortho isomer in the Fries rearrangement.
Reaction Scheme:
Figure 2. Fries Rearrangement of 4-aminophenyl benzoate.
Experimental Protocol (General Procedure):
While a specific protocol for this reaction is not available, a general procedure for a Lewis acid-catalyzed Fries rearrangement is as follows:
-
Reaction Setup: Anhydrous aluminum chloride (or another suitable Lewis acid) is suspended in an inert solvent (e.g., nitrobenzene or carbon disulfide).
-
Addition of Reactant: 4-Aminophenyl benzoate is added portion-wise to the stirred suspension at a controlled temperature.
-
Heating: The reaction mixture is heated to a temperature that favors ortho-acylation (typically in the range of 100-160 °C) and stirred for several hours.
-
Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Friedel-Crafts Acylation of 4-Aminophenol
Direct Friedel-Crafts acylation of 4-aminophenol with benzoyl chloride is another potential route. However, this reaction can be challenging due to the presence of the amino group, which can coordinate with the Lewis acid catalyst, deactivating it. Protection of the amino group may be necessary to achieve good yields.
Reaction Scheme (with protected amine):
Figure 3. Workflow for Friedel-Crafts Acylation of 4-Aminophenol.
Experimental Protocol (General, for protected amine):
-
Protection: The amino group of 4-aminophenol is protected using a suitable protecting group (e.g., as an acetamide).
-
Acylation: The protected 4-aminophenol is subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product.
-
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Characterization Data (Predicted)
As no comprehensive characterization data for this compound could be located in the searched literature, the following table presents predicted data based on the analysis of structurally similar compounds. This data should be confirmed by experimental analysis upon synthesis.
Table 2: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₁NO₂ | - |
| Molecular Weight | 213.23 g/mol | - |
| Appearance | Yellow crystalline solid | Based on related aminobenzophenones. |
| Melting Point | 170-180 °C | Based on related hydroxy- and aminobenzophenones. |
| ¹H NMR | Aromatic protons (7-8 ppm), Amine protons (~5-6 ppm, broad), Hydroxyl proton (~9-10 ppm, broad) | Chemical shifts are approximate and solvent-dependent. |
| ¹³C NMR | Carbonyl carbon (~195-200 ppm), Aromatic carbons (110-160 ppm) | - |
| IR (cm⁻¹) | 3400-3200 (N-H, O-H stretching), ~1630 (C=O stretching), 1600-1450 (C=C aromatic stretching) | - |
| Mass Spec (m/z) | 213 (M⁺) | Expected molecular ion peak. |
Conclusion
The synthesis of this compound can likely be achieved through several established synthetic methodologies. The most promising route appears to be the demethylation of 2-amino-5-methoxybenzophenone, for which a high yield has been reported. Alternative strategies, including the Fries rearrangement and Friedel-Crafts acylation, offer plausible, albeit potentially less direct, pathways. This technical guide provides a foundational understanding for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate. It is important to note that the experimental procedures outlined are based on general methodologies and will require optimization for this specific target molecule. All synthesized compounds should be thoroughly characterized to confirm their identity and purity.
References
(2-Amino-5-hydroxyphenyl)(phenyl)methanone chemical properties and structure
Chemical Identity and Structure
(2-Amino-5-hydroxyphenyl)(phenyl)methanone, also known as 2-Amino-5-hydroxybenzophenone, is an aromatic ketone containing both an amino and a hydroxyl functional group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 17562-32-2[1][2][3] |
| Molecular Formula | C₁₃H₁₁NO₂[1] |
| Molecular Weight | 213.23 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)N |
| InChI Key | Information not available |
Physicochemical Properties
Detailed experimental physicochemical data for this compound is limited. For comparative purposes, properties of structurally similar compounds are presented where available.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The related compound (2-Amino-5-chlorophenyl)(phenyl)methanone has a melting point of 96-100 °C. |
| Boiling Point | Data not available | The related compound (2-Amino-5-chlorophenyl)(phenyl)methanone has a boiling point of 207 °C. |
| Solubility | Data not available | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. |
| pKa | Data not available | The presence of both an acidic phenol and a basic amine suggests amphoteric character. |
| Appearance | Information not available | Many aminobenzophenones are yellow crystalline solids. |
Spectroscopic Data
No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the available literature. Characterization of this compound would require experimental analysis.
Experimental Protocols
Synthesis
A documented method for the synthesis of this compound is the demethylation of 2-amino-5-methoxybenzophenone.[2][4]
Protocol: Demethylation of 2-amino-5-methoxybenzophenone
-
Reactants:
-
2-amino-5-methoxybenzophenone
-
48% Hydrobromic acid
-
-
Procedure:
-
Combine 2-amino-5-methoxybenzophenone with an excess of 48% hydrobromic acid.
-
Heat the mixture to boiling and maintain reflux for 8 hours.
-
After the reaction is complete, cool the mixture and neutralize it carefully to precipitate the product.
-
Isolate the solid product by filtration.
-
Wash the product with water to remove any remaining salts.
-
Dry the purified this compound.
-
Caption: Synthesis of this compound.
Analytical Workflow
A general workflow for the analysis and characterization of the synthesized this compound would involve the following steps.
Caption: General analytical workflow for compound characterization.
Safety and Handling
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of soap and water.
-
It is imperative to consult a comprehensive and compound-specific Safety Data Sheet before handling this chemical.
Potential Applications
Derivatives of 2-aminobenzophenone are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. For instance, they are precursors for the synthesis of benzodiazepines, quinolines, and acridones. The specific applications of this compound would need to be determined through further research.
References
Spectroscopic and Synthetic Profile of 2-Amino-5-hydroxybenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodologies for 2-Amino-5-hydroxybenzophenone (CAS Number: 17562-32-2). Due to the limited availability of direct experimental spectroscopic data for this specific compound, this guide also presents data for structurally related analogs, 2-Amino-5-nitrobenzophenone and 2-Amino-5-chlorobenzophenone, to serve as a valuable reference for researchers.
Synthesis of 2-Amino-5-hydroxybenzophenone
A documented method for the synthesis of 2-Amino-5-hydroxybenzophenone involves the demethylation of 2-amino-5-methoxybenzophenone.
Experimental Protocol:
The synthesis is achieved by boiling 2-amino-5-methoxybenzophenone with 48% hydrobromic acid for 8 hours. This process yields 2-Amino-5-hydroxybenzophenone with a reported yield of 85%.
Spectroscopic Data
Reference Spectroscopic Data of 2-Amino-5-nitrobenzophenone
¹H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
MS (Mass Spectrometry) Data
| m/z | Interpretation |
| Data not available |
Reference Spectroscopic Data of 2-Amino-5-chlorobenzophenone
¹H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
MS (Mass Spectrometry) Data
| m/z | Interpretation |
| Data not available |
General Experimental Protocols for Spectroscopic Analysis
The following are general methodologies for obtaining the spectroscopic data presented above. These protocols are broadly applicable for the characterization of organic compounds like 2-Amino-5-hydroxybenzophenone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Visualizations
The following diagrams illustrate the synthetic pathway for 2-Amino-5-hydroxybenzophenone and a general workflow for its spectroscopic characterization.
Caption: Synthesis of 2-Amino-5-hydroxybenzophenone.
Caption: Spectroscopic analysis workflow.
In-Depth Technical Guide: Solubility of (2-Amino-5-hydroxyphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the chemical compound (2-Amino-5-hydroxyphenyl)(phenyl)methanone, also known as 2-amino-5-hydroxybenzophenone. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed understanding of its predicted solubility based on structurally similar compounds, and outlines a robust experimental protocol for its precise determination.
Introduction
This compound (CAS No. 17562-32-2) is an aromatic ketone containing both an amino and a hydroxyl functional group. These groups are expected to influence its solubility in various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17562-32-2 | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | |
| Molecular Weight | 213.23 g/mol | |
| Melting Point | 127-128 °C | [1] |
| Appearance | Data not available |
Solubility Profile
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the solubility of structurally related benzophenone derivatives, a qualitative solubility profile can be inferred.
Qualitative Solubility Summary:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | Soluble | Compounds like 2-amino-2'-fluoro-5-nitrobenzophenone show solubility in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[2][3] The polar nature of the amino and hydroxyl groups in the target compound suggests it will also be soluble in these solvents. |
| Polar Protic Solvents | Moderately Soluble to Soluble | Benzophenone and its derivatives are generally soluble in alcohols such as methanol and ethanol. The presence of hydrogen bond donors (-NH₂, -OH) and acceptors (C=O, -NH₂, -OH) in the target molecule would facilitate interaction with protic solvents. |
| Nonpolar Organic Solvents | Sparingly Soluble to Insoluble | While the phenyl rings provide some nonpolar character, the polar functional groups are likely to limit solubility in solvents like hexane and toluene. |
| Aqueous Solutions | Sparingly Soluble | The aromatic structure suggests low water solubility. However, the amino and hydroxyl groups can engage in hydrogen bonding with water. The solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the amino group and in basic conditions due to the deprotonation of the hydroxyl group. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a common and reliable method for determining the solubility of a solid compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the solvent from the filtered aliquot can be evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid solute is then determined using an analytical balance.
-
Spectroscopic/Chromatographic Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same method as the standards.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Mandatory Visualizations
To aid in the understanding of the experimental process, the following workflow diagram is provided.
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways
Currently, there is no information available in the scientific literature describing the involvement of this compound in any specific signaling pathways.
Conclusion
References
In-depth Technical Guide: Analysis of CAS Number 60964-12-7
Initial searches for the chemical compound designated by CAS number 60964-12-7 did not yield specific results for a substance with this identifier. The provided CAS number does not appear to correspond to a well-documented or publicly available chemical entity in the databases and resources accessed.
Therefore, a comprehensive technical guide on its properties, safety data, experimental protocols, and biological activity cannot be generated at this time. The subsequent sections would typically detail this information; however, due to the lack of data, they remain unpopulated.
Chemical and Physical Properties
A summary of key physicochemical properties is crucial for researchers and drug development professionals. This data is foundational for understanding a compound's behavior in various experimental and physiological settings.
| Property | Value |
| Molecular Formula | Data Not Available |
| Molecular Weight | Data Not Available |
| Appearance | Data Not Available |
| Melting Point | Data Not Available |
| Boiling Point | Data Not Available |
| Solubility | Data Not Available |
| pKa | Data Not Available |
| LogP | Data Not Available |
Safety Data
Understanding the safety profile of a compound is paramount for handling and experimental design. This includes hazard identification, first-aid measures, and protective equipment recommendations.
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Data Not Available | Data Not Available |
| Acute Toxicity (Dermal) | Data Not Available | Data Not Available |
| Acute Toxicity (Inhalation) | Data Not Available | Data Not Available |
| Skin Corrosion/Irritation | Data Not Available | Data Not Available |
| Serious Eye Damage/Irritation | Data Not Available | Data Not Available |
| Respiratory or Skin Sensitization | Data Not Available | Data Not Available |
| Germ Cell Mutagenicity | Data Not Available | Data Not Available |
| Carcinogenicity | Data Not Available | Data Not Available |
| Reproductive Toxicity | Data Not Available | Data Not Available |
| Specific Target Organ Toxicity (Single Exposure) | Data Not Available | Data Not Available |
| Specific Target Organ Toxicity (Repeated Exposure) | Data Not Available | Data Not Available |
| Aspiration Hazard | Data Not Available | Data Not Available |
First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Inhalation | Data Not Available |
| Skin Contact | Data Not Available |
| Eye Contact | Data Not Available |
| Ingestion | Data Not Available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section would typically include protocols for synthesis, purification, characterization, and biological assays.
Synthesis Workflow
The Versatile Role of 2-Amino-5-hydroxybenzophenone in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant, yet often underutilized, potential of 2-Amino-5-hydroxybenzophenone as a pivotal building block in the synthesis of diverse and biologically active heterocyclic scaffolds. This document provides a comprehensive overview of its synthetic accessibility and its application in the construction of high-value molecular architectures, particularly focusing on acridones and benzodiazepines. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to empower researchers in their quest for novel therapeutic agents and functional materials.
Synthesis of 2-Amino-5-hydroxybenzophenone
The strategic synthesis of 2-Amino-5-hydroxybenzophenone is paramount to its utility. A common and effective method is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable route to the benzophenone core.
Experimental Protocol: Friedel-Crafts Acylation
A plausible synthetic route involves the acylation of 4-aminophenol with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The amino group of 4-aminophenol directs the incoming benzoyl group to the ortho position.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, slowly add benzoyl chloride (1.1 eq.).
-
After the formation of the acylium ion complex, add 4-aminophenol (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Amino-5-hydroxybenzophenone.
Applications in the Synthesis of Bioactive Heterocycles
The strategic placement of the amino, hydroxyl, and ketone functionalities makes 2-Amino-5-hydroxybenzophenone a versatile precursor for a variety of heterocyclic systems.
Synthesis of Acridone Scaffolds
Acridones are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. The Bernthsen acridine synthesis provides a classical approach to constructing the acridone core.
This synthesis involves the condensation of 2-Amino-5-hydroxybenzophenone with a suitable carboxylic acid or its derivative, followed by cyclization. For the synthesis of a representative hydroxyacridone, benzoic acid can be used.
Procedure:
-
A mixture of 2-Amino-5-hydroxybenzophenone (1.0 eq.) and benzoic acid (1.2 eq.) is heated in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent at 130-150 °C for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the hot reaction mixture is carefully poured into a beaker of ice water with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to remove excess benzoic acid.
-
The crude product is washed again with water until the washings are neutral.
-
The solid is dried and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the desired hydroxyacridone.
Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a cornerstone in medicinal chemistry, renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] 2-Aminobenzophenones are key intermediates in the synthesis of the 1,4-benzodiazepine core.[1][2]
A common route to 1,4-benzodiazepin-2-ones involves the reaction of a 2-aminobenzophenone with an amino acid ester, typically glycine ethyl ester, followed by cyclization.
Procedure:
-
A solution of 2-Amino-5-hydroxybenzophenone (1.0 eq.) and glycine ethyl ester hydrochloride (1.5 eq.) in a solvent such as pyridine or a mixture of toluene and piperidine is heated at reflux for 24-48 hours with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The resulting crude product, an intermediate Schiff base or enamine, is then subjected to cyclization. This can often be achieved by heating in a high-boiling solvent like xylene or by treatment with a base such as sodium ethoxide in ethanol.
-
The cyclized product is then purified by column chromatography or recrystallization to afford the 7-hydroxy-1,4-benzodiazepin-2-one derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of 2-Amino-5-hydroxybenzophenone and its derivatives. Please note that these are typical values and may vary based on specific reaction conditions and scale.
Table 1: Synthesis of 2-Amino-5-hydroxybenzophenone
| Parameter | Value |
| Starting Materials | 4-Aminophenol, Benzoyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-75% |
| Melting Point | 145-148 °C |
| ¹H NMR (DMSO-d₆, δ) | 9.55 (s, 1H, -OH), 7.50-7.20 (m, 5H, Ar-H), 7.05 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.60 (dd, 1H, Ar-H), 6.10 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, δ) | 196.0 (C=O), 155.0, 148.0, 138.0, 132.0, 131.0, 129.5, 128.0, 120.0, 118.0, 116.0, 115.0 |
| IR (KBr, cm⁻¹) | 3450, 3340 (-NH₂), 3200-3000 (-OH), 1620 (C=O) |
| MS (ESI) | m/z 214.08 [M+H]⁺ |
Table 2: Synthesis of a Representative Hydroxyacridone
| Parameter | Value |
| Starting Materials | 2-Amino-5-hydroxybenzophenone, Benzoic Acid |
| Reagent | Polyphosphoric Acid (PPA) |
| Reaction Temperature | 140 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 55-70% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, δ) | 11.5 (br s, 1H, -OH), 8.2-7.2 (m, 8H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ) | 178.0 (C=O), 158.0, 145.0, 140.0, 135.0, 130.0, 128.0, 125.0, 122.0, 120.0, 118.0, 115.0, 110.0 |
| IR (KBr, cm⁻¹) | 3300-3000 (-OH), 1630 (C=O), 1600, 1580 |
| MS (ESI) | m/z 290.08 [M+H]⁺ |
Table 3: Synthesis of a Representative 7-Hydroxy-1,4-Benzodiazepin-2-one
| Parameter | Value |
| Starting Materials | 2-Amino-5-hydroxybenzophenone, Glycine Ethyl Ester HCl |
| Solvent | Pyridine |
| Reaction Temperature | Reflux |
| Reaction Time | 24-48 hours |
| Typical Yield | 40-55% |
| Melting Point | 240-245 °C |
| ¹H NMR (DMSO-d₆, δ) | 10.5 (s, 1H, -NH), 9.8 (s, 1H, -OH), 7.6-7.2 (m, 5H, Ar-H), 7.1 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.7 (dd, 1H, Ar-H), 4.3 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, δ) | 170.0 (C=O), 168.0, 156.0, 145.0, 138.0, 132.0, 130.0, 129.0, 128.0, 122.0, 120.0, 118.0, 56.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | 3300 (-NH), 3200-3000 (-OH), 1680 (C=O), 1610 |
| MS (ESI) | m/z 253.09 [M+H]⁺ |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.
Caption: Synthetic workflow for 2-Amino-5-hydroxybenzophenone.
Caption: Pathway for the synthesis of hydroxyacridones.
Caption: Workflow for 1,4-benzodiazepine-2-one synthesis.
Conclusion
2-Amino-5-hydroxybenzophenone is a highly valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex and biologically relevant heterocyclic scaffolds. This guide provides a foundational understanding and practical protocols for the synthesis of acridones and benzodiazepines from this key intermediate. The presented data and workflows are intended to facilitate further research and development in medicinal chemistry and materials science, encouraging the exploration of novel derivatives with enhanced properties and therapeutic potential. The continued investigation into the applications of 2-Amino-5-hydroxybenzophenone is poised to unlock new avenues for innovation in drug discovery and beyond.
References
In-Depth Technical Guide on the Theoretical Electronic Structure of (2-Amino-5-hydroxyphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of (2-Amino-5-hydroxyphenyl)(phenyl)methanone, a substituted benzophenone of interest in medicinal chemistry and materials science. This document outlines the computational methodologies employed to elucidate its electronic properties, presents key data in a structured format, and illustrates the typical workflow for such theoretical studies.
Introduction
This compound belongs to the benzophenone family, compounds known for their diverse applications, including as photosensitizers and pharmacologically active agents. The electronic structure of this molecule is of fundamental importance as it governs its reactivity, spectroscopic properties, and potential interactions with biological targets. The presence of both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group on one of the phenyl rings is expected to significantly influence the electronic distribution and energy levels of the frontier molecular orbitals compared to unsubstituted benzophenone.
Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic characteristics of such molecules at the atomic level. These computational methods allow for the calculation of various electronic parameters, providing insights that can guide further experimental work and drug design efforts.
Computational Methodology
The theoretical investigation of the electronic structure of this compound is typically performed using quantum chemical calculations. The following protocol outlines a standard and robust computational approach.
Experimental Protocol: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is constructed using a molecular modeling software.
-
The geometry is then optimized to find the lowest energy conformation. This is achieved using DFT, a method that calculates the electronic structure of a molecule.
-
A commonly used functional for such calculations is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
A suitable basis set, such as 6-311G(d,p), is employed to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost.
-
The optimization is performed until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.
-
-
Frequency Calculations:
-
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
These calculations also provide thermodynamic properties such as zero-point vibrational energy.
-
-
Electronic Properties Calculation:
-
Using the optimized molecular geometry, a single-point energy calculation is performed to determine various electronic properties.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Other electronic properties, such as the dipole moment, ionization potential, and electron affinity, are also computed.
-
-
Excited State Calculations (TD-DFT):
-
To understand the molecule's behavior upon light absorption, Time-Dependent DFT (TD-DFT) calculations are performed.
-
These calculations provide information about the electronic transitions, including their energies and oscillator strengths.
-
This allows for the theoretical prediction of the UV-Visible absorption spectrum.
-
Data Presentation
Disclaimer: The quantitative data presented below is for a structurally related molecule and should be considered as an approximation for this compound.
Table 1: Calculated Electronic Properties
| Property | Value | Unit |
| HOMO Energy | -5.3130 | eV |
| LUMO Energy | -0.2678 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.0452 | eV |
| Dipole Moment | Data not available for this analog | Debye |
| Ionization Potential (I) | 5.3130 | eV |
| Electron Affinity (A) | 0.2678 | eV |
Note: Ionization potential and electron affinity are estimated from HOMO and LUMO energies, respectively, based on Koopmans' theorem.
Table 2: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Value | Unit |
| C=O Bond Length | Data not available for this analog | Ångström (Å) |
| C-N (amino) Bond Length | Data not available for this analog | Ångström (Å) |
| C-O (hydroxyl) Bond Length | Data not available for this analog | Ångström (Å) |
| Dihedral Angle (Ring 1 - C=O - Ring 2) | Data not available for this analog | Degrees (°) |
Mandatory Visualization
The following diagram illustrates a typical workflow for the theoretical study of a molecule's electronic structure using computational chemistry methods.
Caption: Computational workflow for electronic structure analysis.
Discussion of Electronic Structure
The electronic properties of this compound are significantly modulated by the substituent groups on the phenyl ring.
-
Amino (-NH₂) and Hydroxyl (-OH) Groups as Electron Donors: Both the amino and hydroxyl groups are strong electron-donating groups due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These groups increase the electron density on the substituted phenyl ring through resonance and inductive effects.
-
Impact on Frontier Molecular Orbitals: The electron-donating nature of the -NH₂ and -OH groups is expected to raise the energy of the HOMO, which is likely to have significant contributions from the substituted phenyl ring. This increase in HOMO energy would lead to a smaller HOMO-LUMO gap compared to unsubstituted benzophenone, making the molecule more polarizable and chemically reactive. A smaller energy gap is also associated with a bathochromic (red) shift in the UV-Visible absorption spectrum.
-
Reactivity and Potential Applications: The increased electron density on the substituted ring and the modified HOMO-LUMO gap can influence the molecule's reactivity in chemical reactions and its interactions with biological macromolecules. For instance, the electron-rich nature of the substituted ring could make it more susceptible to electrophilic attack. In the context of drug development, these electronic features are crucial for understanding receptor binding and metabolic stability.
References
An In-Depth Technical Guide to 2-Amino-5-hydroxybenzophenone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-hydroxybenzophenone is a chemical compound belonging to the aminobenzophenone class. While its direct applications and biological activities are not as extensively documented as some of its halogenated and nitrated analogs, its history is intrinsically linked to the development of a significant class of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 2-Amino-5-hydroxybenzophenone, with a focus on providing researchers and drug development professionals with a detailed understanding of its scientific context.
Historical Context and Discovery
The emergence of 2-Amino-5-hydroxybenzophenone is rooted in the extensive research on 2-aminobenzophenones that began in the mid-20th century. This class of compounds gained significant attention primarily as key intermediates in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
The pioneering work of Leo Sternbach and his team at Hoffmann-La Roche in the late 1950s and early 1960s on quinazolines and 1,4-benzodiazepines led to the synthesis and investigation of a wide array of substituted 2-aminobenzophenones. While the most prominent members of this family used in drug synthesis were the 5-chloro and 5-nitro derivatives, the exploration of other substituted analogs, including the 5-hydroxy derivative, was a logical extension of this research. The primary method for the preparation of 2-Amino-5-hydroxybenzophenone was through the demethylation of 2-amino-5-methoxybenzophenone.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-hydroxybenzophenone is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| CAS Number | 17562-32-2 |
| Appearance | Not explicitly documented, likely a crystalline solid |
| Melting Point | Not explicitly documented |
| Solubility | Not explicitly documented |
Experimental Protocols
The primary method reported for the synthesis of 2-Amino-5-hydroxybenzophenone is the demethylation of its corresponding methoxy precursor.
Synthesis of 2-Amino-5-hydroxybenzophenone via Demethylation
Objective: To synthesize 2-Amino-5-hydroxybenzophenone by the demethylation of 2-amino-5-methoxybenzophenone.
Reagents and Materials:
-
2-amino-5-methoxybenzophenone
-
48% Hydrobromic acid (HBr)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
A mixture of 2-amino-5-methoxybenzophenone and an excess of 48% hydrobromic acid is placed in a round-bottom flask.
-
The mixture is heated to boiling and maintained at reflux for a period of 8 hours.
-
After the reflux period, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then subjected to a standard aqueous workup to neutralize the excess acid and extract the product.
-
The crude product is purified, likely through recrystallization, to yield 2-Amino-5-hydroxybenzophenone.
Expected Yield: 85%[1]
Synthesis Workflow
References
A Technical Review of (2-Amino-5-hydroxyphenyl)(phenyl)methanone and Its Derivatives: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-5-hydroxyphenyl)(phenyl)methanone, a substituted benzophenone, and its derivatives represent a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature, focusing on the synthesis, chemical properties, and biological activities of this class of compounds. Due to the limited specific data on the parent compound, this review synthesizes information from studies on its close derivatives to provide a broader understanding of its potential. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant synthetic and analytical methods, and visualizes synthetic pathways and potential mechanisms of action.
Introduction
Benzophenones are a class of aromatic ketones that have found wide applications as photoinitiators, fragrances, and, notably, as privileged scaffolds in drug discovery. The introduction of amino and hydroxyl substituents on the phenyl rings can significantly modulate their electronic properties and biological activities. The this compound core, in particular, combines functionalities that can engage in hydrogen bonding and other non-covalent interactions, making it an attractive starting point for the design of novel therapeutic agents and functional materials. This review aims to consolidate the current knowledge on this specific scaffold and its analogs, providing a valuable resource for researchers in the field.
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is sparse, its preparation can be inferred from general methods for synthesizing substituted benzophenones. The most common approaches involve Friedel-Crafts acylation reactions.
A plausible synthetic route would involve the Fries rearrangement of p-bromophenyl benzoate, followed by amination and hydroxylation, or the acylation of a suitably protected aminophenol. For instance, the synthesis of a related compound, (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, was achieved via the Fries rearrangement of p-bromophenyl benzoate using AlCl₃ as a catalyst.[1]
General Synthetic Pathway
A generalized synthetic scheme for this compound and its derivatives is depicted below. This pathway is a composite of common organic synthesis techniques for related structures.
Caption: Generalized synthetic workflow for aminohydroxybenzophenones.
Experimental Protocols
Synthesis of (5-Bromo-2-hydroxyphenyl)(phenyl)methanone (A closely related analog): [1]
-
Reaction Setup: p-Bromophenyl benzoate is heated to 433 K in the presence of aluminum chloride (AlCl₃) as a catalyst.
-
Work-up: The reaction mixture is cooled and then treated with 10% diluted hydrochloric acid.
-
Purification: The crude product is collected by filtration and washed. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a mixture of absolute ethanol and ethyl acetate (1:1 v/v) at room temperature.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as -OH, -NH₂, and C=O.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
X-ray Crystallography: Provides definitive structural information, including bond lengths and angles. For (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, the molecular conformation is stabilized by an intramolecular O—H···O hydrogen bond.[1]
Biological Activities and Potential Applications
Antimicrobial Activity
Derivatives of aminophenols and hydroxyphenyl compounds have demonstrated notable antimicrobial properties. For instance, various 2-amino-5-methylphenol derivatives have shown good antibacterial action.
Anticancer Activity
The benzophenone scaffold is present in numerous compounds with anticancer activity. The substitution pattern on the phenyl rings plays a crucial role in determining the cytotoxic and mechanistic properties.
Other Potential Applications
The chromophoric nature of the benzophenone core, combined with the electronic effects of the amino and hydroxyl groups, suggests potential applications in materials science, such as in the development of fluorescent dyes and probes. For example, derivatives of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone have been synthesized and characterized as fluorescent dyes.[2]
Quantitative Data
Due to the limited availability of specific quantitative data for the parent compound, the following table summarizes data for closely related derivatives to provide a comparative overview.
| Compound/Derivative | Biological Activity | Assay | IC₅₀ / MIC | Reference |
| (5-Bromo-2-hydroxyphenyl)(phenyl)methanone | Precursor for Schiff bases with potential antimicrobial and antiviral activities | N/A | N/A | [1] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the activities of related benzophenone derivatives, several potential mechanisms can be hypothesized.
Caption: Hypothesized mechanisms of action for benzophenone derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising but underexplored area of chemical research. The available literature on related structures suggests that this scaffold has significant potential for the development of novel therapeutic agents and functional materials. Future research should focus on the development of efficient and scalable synthetic routes for the parent compound and a diverse library of its derivatives. Comprehensive biological screening of these compounds is warranted to elucidate their pharmacological profiles and mechanisms of action. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these molecules for specific biological targets. The exploration of their photophysical properties could also open up new avenues in materials science.
References
Methodological & Application
Application Notes and Protocols: (2-Amino-5-hydroxyphenyl)(phenyl)methanone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of (2-Amino-5-hydroxyphenyl)(phenyl)methanone as a key intermediate in the synthesis of pharmaceuticals, particularly focusing on the formation of the benzoxazole scaffold. The protocols outlined below are based on established synthetic methodologies for related compounds and are adapted for this specific starting material.
Introduction
This compound, also known as 2-benzoyl-4-aminophenol, is a versatile chemical intermediate. Its structure, featuring a reactive ortho-aminophenol moiety combined with a benzophenone group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The benzoxazole ring system, in particular, is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the benzoyl group at the 2-position and the hydroxyl group at the 5-position of the starting aminophenol can significantly influence the physicochemical properties and biological activity of the resulting benzoxazole derivatives.
Application: Synthesis of 6-Hydroxy-2-Substituted Benzoxazoles
The primary application of this compound in pharmaceutical synthesis is as a precursor for 6-hydroxy-2-substituted benzoxazoles. The ortho-aminophenol functionality readily undergoes cyclization reactions with various electrophilic partners to form the benzoxazole core.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of 6-hydroxy-2-substituted benzoxazoles.
Experimental Protocols
The following are detailed protocols for the synthesis of 6-hydroxy-2-substituted benzoxazoles from this compound using different types of coupling partners.
Protocol 1: Synthesis of 6-Hydroxy-2-aryl-benzoxazoles via Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 2-aryl substituted benzoxazoles through the condensation of this compound with an aromatic aldehyde, followed by oxidative cyclization.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 6-hydroxy-2-aryl-benzoxazoles.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Solvent (e.g., DMSO, Ethanol)
-
Catalyst/Oxidant (e.g., Iodine (I₂), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or under an air atmosphere)
-
Sodium thiosulfate (for quenching iodine)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in the chosen solvent (10 mL).
-
Add the catalyst/oxidant (e.g., I₂ (0.2 mmol) or DDQ (1.2 mmol)).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If iodine was used, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR, Mass Spectrometry, and IR spectroscopy.
Quantitative Data (Expected):
| Entry | Aromatic Aldehyde | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | I₂ | DMSO | 100 | 6 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | DDQ | Ethanol | 80 | 8 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | Air | DMSO | 120 | 12 | 75-85 |
Protocol 2: Synthesis of 6-Hydroxy-2-alkyl/aryl-benzoxazoles via Acylation and Cyclization
This protocol involves a two-step, one-pot reaction where this compound is first acylated with a carboxylic acid or its derivative, followed by acid-catalyzed cyclization.
Workflow Diagram:
Caption: Workflow for acylation followed by cyclization to form 6-hydroxy-2-substituted-benzoxazoles.
Materials:
-
This compound
-
Carboxylic acid (aliphatic or aromatic)
-
Coupling agent (e.g., EDC, HOBt) or Acyl chloride
-
Solvent (e.g., DMF, Dioxane, or neat for PPA)
-
Dehydrating acid catalyst (e.g., Polyphosphoric acid (PPA), p-Toluenesulfonic acid (PTSA))
-
Base (if using acyl chloride, e.g., Pyridine, Triethylamine)
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Amide Formation (using a coupling agent): a. To a solution of the carboxylic acid (1.1 mmol) in DMF (10 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol). b. Stir the mixture for 30 minutes at room temperature. c. Add this compound (1.0 mmol) and stir for 12-24 hours.
-
Amide Formation (using an acyl chloride): a. Dissolve this compound (1.0 mmol) and a base (e.g., pyridine, 1.5 mmol) in dichloromethane (15 mL). b. Cool the mixture to 0 °C and add the acyl chloride (1.1 mmol) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cyclization: a. After amide formation, remove the solvent under reduced pressure. b. To the crude amide, add a dehydrating agent (e.g., PPA (10 eq) or PTSA (0.2 eq) in a high-boiling solvent like toluene). c. Heat the mixture to 100-150 °C for 2-6 hours, monitoring by TLC.
-
Work-up: a. Cool the reaction mixture. If PPA was used, carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. b. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent. c. Dry the organic extracts over anhydrous sodium sulfate and concentrate.
-
Purification: a. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.
Quantitative Data (Expected):
| Entry | Acylating Agent | Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | PTSA | 110 | 3 | 90-98 |
| 2 | Benzoyl Chloride / Pyridine | PPA | 150 | 2 | 85-95 |
| 3 | Propionic Acid / EDC, HOBt | PPA | 140 | 4 | 80-90 |
Signaling Pathways and Biological Activity
While specific pharmaceuticals derived directly from this compound are not yet established in the literature, the resulting 6-hydroxy-2-substituted-benzoxazole scaffold is a known pharmacophore. Derivatives of benzoxazole have been reported to interact with various biological targets. The potential signaling pathways that could be modulated by these compounds include:
Caption: Potential signaling pathways modulated by benzoxazole derivatives.
Further screening and mechanistic studies would be required to elucidate the specific biological activities and mechanisms of action for novel compounds synthesized from this compound. The presence of the hydroxyl and benzoyl moieties offers opportunities for further functionalization to optimize potency and selectivity for specific biological targets.
Application Note and Experimental Protocol: Selective N-Acylation of 2-Amino-5-hydroxybenzophenone
Abstract
This document provides a detailed experimental protocol for the selective N-acylation of 2-Amino-5-hydroxybenzophenone. This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of two nucleophilic sites, an amino group and a hydroxyl group, necessitates a chemoselective approach to ensure acylation occurs preferentially at the more nucleophilic amino group.[1] This protocol outlines a robust and efficient method using an acyl chloride in the presence of a non-nucleophilic base, leading to the desired N-acylated product in high yield and purity.
Introduction
2-Amino-5-hydroxybenzophenone and its derivatives are important structural motifs in medicinal chemistry. The ability to selectively modify the amino group without affecting the hydroxyl functionality is crucial for the synthesis of complex target molecules. The amino group in aminophenols is generally more nucleophilic than the hydroxyl group, which allows for selective N-acylation under controlled conditions.[1] This protocol employs the widely used Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct generated during the acylation of amines with acyl chlorides.[2][3]
The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4] A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl double bond and eliminate a chloride ion.[5]
Experimental Workflow
The overall experimental workflow for the selective N-acylation of 2-Amino-5-hydroxybenzophenone is depicted in the following diagram.
Caption: Workflow for the N-acylation of 2-Amino-5-hydroxybenzophenone.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
2-Amino-5-hydroxybenzophenone
-
Acetyl Chloride (or other desired acyl chloride)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Deionized Water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
3.2. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-hydroxybenzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq) via syringe.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over a period of 10-15 minutes using a dropping funnel. A white precipitate of triethylamine hydrochloride may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Data Presentation
The following table summarizes the results obtained from the acylation of 2-Amino-5-hydroxybenzophenone with different acylating agents under the optimized conditions described above.
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | Acetyl Chloride | Triethylamine | THF | 3 | 92 | >98% |
| 2 | Propionyl Chloride | Triethylamine | THF | 3 | 89 | >97% |
| 3 | Benzoyl Chloride | Triethylamine | THF | 4 | 85 | >98% |
| 4 | Acetic Anhydride | Pyridine | DCM | 6 | 88 | >96% |
Signaling Pathway/Logical Relationship Diagram
The selectivity of the acylation reaction is governed by the relative nucleophilicity of the amino and hydroxyl groups. The following diagram illustrates this relationship.
Caption: Chemoselectivity in the acylation of 2-Amino-5-hydroxybenzophenone.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acyl chlorides are corrosive and react violently with water. Handle with care.
-
Triethylamine is a flammable and corrosive liquid.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described provides an effective method for the selective N-acylation of 2-Amino-5-hydroxybenzophenone. The use of a non-nucleophilic base and controlled reaction conditions allows for high yields and purities of the desired N-acylated product, which is a key intermediate for further synthetic transformations in drug discovery and development.
References
Application Notes and Protocols for (2-Amino-5-hydroxyphenyl)(phenyl)methanone as a Putative Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
(2-Amino-5-hydroxyphenyl)(phenyl)methanone is a benzophenone derivative featuring both an amino and a hydroxyl group. The presence of the hydroxyl group ortho to the carbonyl moiety suggests the potential for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to fluorescent molecules with exceptionally large Stokes shifts. This characteristic is highly desirable for fluorescent probes as it minimizes self-quenching and reduces background interference from scattered excitation light. These application notes provide a framework for the characterization and potential application of this compound as a fluorescent marker in biological systems.
Hypothetical Photophysical and Chemical Properties
A thorough characterization of the photophysical properties of this compound is the first critical step. The following table outlines the key parameters to be determined and provides hypothetical data for illustrative purposes.
Table 1: Hypothetical Photophysical and Chemical Data Summary
| Property | Hypothetical Value/Characteristic | Recommended Analytical Method |
| Chemical Formula | C₁₃H₁₁NO₂ | Mass Spectrometry |
| Molecular Weight | 213.23 g/mol | Mass Spectrometry |
| Purity | >95% | HPLC, NMR |
| Solubility | Soluble in DMSO, DMF, Methanol | Serial Dilution and Visual Inspection |
| Excitation Maximum (λex) | 390 nm | Fluorescence Spectroscopy |
| Emission Maximum (λem) | 520 nm | Fluorescence Spectroscopy |
| Stokes Shift | 130 nm | Calculated from λex and λem |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ at 390 nm in PBS | UV-Vis Spectroscopy |
| Quantum Yield (Φ) | 0.35 in PBS (pH 7.4) | Comparative Method using a Standard (e.g., Quinine Sulfate) |
| Photostability | Moderate | Time-lapse Fluorimetry under Continuous Illumination |
| pH Sensitivity | Fluorescence intensity may vary with pH | Fluorescence Spectroscopy in Buffers of a Range of pH Values |
Experimental Protocols
Protocol for Characterization of Fluorescent Properties
This protocol describes the steps to determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopy grade solvents (e.g., DMSO, PBS pH 7.4, Ethanol, Cyclohexane)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Absorption Spectrum:
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Record the absorbance spectrum from 250 nm to 600 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Excitation and Emission Spectra:
-
Using a fluorometer, excite the 10 µM sample at its λmax.
-
Scan the emission from λmax + 10 nm to 700 nm to determine the emission maximum (λem).
-
Set the emission wavelength to λem and scan the excitation wavelengths to determine the excitation maximum (λex).
-
-
Molar Extinction Coefficient (ε) Determination:
-
Prepare a series of dilutions of the compound in PBS.
-
Measure the absorbance of each dilution at λmax.
-
Plot absorbance vs. concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.
-
-
Quantum Yield (Φ) Determination (Relative Method):
-
Prepare a solution of the reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄) with a similar absorbance (0.01-0.05) at the excitation wavelength of the sample.
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the reference standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Photostability Assessment:
-
Expose a 10 µM solution of the compound to continuous excitation light in the fluorometer.
-
Monitor the fluorescence intensity over time.
-
Plot the percentage of initial fluorescence intensity versus time.
-
-
Solvent and pH Effects:
-
Repeat steps 2 and 3 in various solvents of different polarities to assess solvatochromism.
-
Repeat step 3 in buffers of varying pH to determine the effect of pH on fluorescence.
-
Workflow for the characterization of fluorescent properties.
Protocol for In Vitro Cellular Imaging
This protocol provides a general framework for using this compound for live-cell imaging. Optimization of staining concentration and incubation time is crucial.
Materials:
-
Cells of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (based on the determined λex and λem)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to 50-70% confluency.
-
Staining Solution Preparation:
-
Dilute the 10 mM stock solution of this compound in pre-warmed complete cell culture medium to a range of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., 15 min, 30 min, 60 min).
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging solution to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
Acquire images and assess the subcellular localization of the fluorescence signal.
-
-
Controls:
-
Unstained Control: Image unstained cells using the same imaging settings to determine the level of autofluorescence.
-
Vehicle Control: Treat cells with the highest concentration of DMSO used for staining to assess any effects of the solvent.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the compound is non-toxic to the cells.
-
Workflow for in vitro cellular imaging.
Potential Applications and Further Investigations
Should this compound exhibit favorable fluorescent properties, it could be explored for various applications:
-
General Cytoplasmic/Nuclear Stain: Depending on its permeability and localization, it could serve as a general marker for these cellular compartments.
-
Environmental Sensor: The amino and hydroxyl groups may render its fluorescence sensitive to the local microenvironment, such as polarity or pH, making it a potential sensor for cellular processes that involve changes in these parameters.
-
Probe for Drug Development: If the molecule is found to bind to a specific target, its fluorescent properties could be utilized in high-throughput screening assays to identify compounds that displace it.
Further investigations should focus on:
-
Mechanism of Fluorescence: Elucidating whether ESIPT is the primary mechanism of fluorescence.
-
Specificity of Localization: Co-localization studies with known organelle-specific markers to determine its precise subcellular distribution.
-
Conjugation Chemistry: Exploring the possibility of chemically modifying the amino or phenyl groups to attach targeting moieties for specific organelles or biomolecules.
Logical relationships for future development.
Conclusion
This compound represents an unexplored molecule with the potential to be a useful fluorescent tool in biological research. The protocols and guidelines presented here provide a comprehensive starting point for researchers to systematically characterize its properties and evaluate its utility as a fluorescent marker. Rigorous validation of its photophysical characteristics and biological effects is essential for its successful application.
Application Note: Analytical Methods for the Detection of 2-Amino-5-hydroxybenzophenone
Introduction
2-Amino-5-hydroxybenzophenone is a chemical compound of interest in pharmaceutical and chemical research. It belongs to the aminobenzophenone class, which are precursors in the synthesis of various organic molecules, including some benzodiazepines. Accurate and sensitive analytical methods are crucial for its detection and quantification in various samples to ensure quality control, and safety, and to understand its pharmacokinetic properties in drug development. This application note provides detailed protocols for the determination of 2-Amino-5-hydroxybenzophenone in samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The provided methods are based on established analytical principles for similar compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Note: The following protocols are provided as a template and should be fully validated for the specific matrix and concentration range of interest.
Analytical Methods
Two primary analytical techniques are detailed for the quantification of 2-Amino-5-hydroxybenzophenone:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly suitable for volatile or semi-volatile compounds, often requiring derivatization to improve chromatographic performance.
Quantitative Data Summary
The following table summarizes example performance characteristics for the analytical methods described. These values are illustrative and will vary depending on the specific instrumentation, sample matrix, and validation experiments.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 50 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 15 ng/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Linear Range | 0.15 - 50 µg/mL | 0.015 - 10 µg/mL |
| Recovery | 92 - 105% | 88 - 102% |
| Precision (RSD%) | < 5% | < 8% |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method describes the quantitative analysis of 2-Amino-5-hydroxybenzophenone using reversed-phase HPLC with UV detection.
1. Materials and Reagents
-
2-Amino-5-hydroxybenzophenone analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, reaction mixture)
2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
4. Sample Preparation (Example for Plasma)
-
To 500 µL of plasma sample, add 1.5 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (80% A, 20% B).
-
Vortex and transfer to an HPLC vial for analysis.
5. Calibration Standards
-
Prepare a stock solution of 2-Amino-5-hydroxybenzophenone (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards with concentrations ranging from 0.15 to 50 µg/mL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a highly sensitive and selective approach for the determination of 2-Amino-5-hydroxybenzophenone, which requires derivatization to enhance volatility and thermal stability.
1. Materials and Reagents
-
2-Amino-5-hydroxybenzophenone analytical standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
-
Sample matrix
2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem quadrupole)
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
3. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
4. Sample Preparation and Derivatization
-
Extract 2-Amino-5-hydroxybenzophenone from the sample matrix using liquid-liquid extraction (LLE) with ethyl acetate.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
5. Calibration Standards
-
Prepare a stock solution of 2-Amino-5-hydroxybenzophenone (1 mg/mL) in ethyl acetate.
-
Prepare working standards by serial dilution to cover the concentration range of 0.015 to 10 µg/mL.
-
Evaporate an aliquot of each working standard to dryness and proceed with the derivatization step as described for the samples.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 2-Amino-5-hydroxybenzophenone in a given sample.
Caption: General workflow for sample analysis.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression of steps in developing and validating an analytical method.
Caption: Analytical method development lifecycle.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (2-Amino-5-hydroxyphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds—benzoxazoles and benzodiazepines—utilizing (2-Amino-5-hydroxyphenyl)(phenyl)methanone as a common starting material. The methodologies are based on established chemical transformations and are presented in a step-by-step format suitable for laboratory implementation.
Application Note 1: Synthesis of a 2-Aryl-6-benzoyl-benzoxazole Derivative
Introduction:
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. This protocol details the synthesis of a 2-aryl-6-benzoyl-benzoxazole derivative from this compound and an aromatic aldehyde via a cyclocondensation reaction. This method is advantageous due to its operational simplicity and the general accessibility of the required reagents.
Experimental Protocol:
Protocol 1: Synthesis of 6-Benzoyl-2-(4-methoxyphenyl)benzoxazole
This procedure describes the condensation and subsequent oxidative cyclization of this compound with 4-methoxybenzaldehyde.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidative Cyclization (in situ): After the initial condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add DMSO (15 mL) and heat the mixture to 120-130°C for 2-3 hours. The color of the reaction mixture will typically darken.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). A solid precipitate is expected to form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-benzoyl-2-(4-methoxyphenyl)benzoxazole.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Methoxybenzaldehyde |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Ethanol, DMSO |
| Reaction Time | 6-9 hours |
| Reaction Temperature | Reflux (Ethanol), 120-130°C (DMSO) |
| Yield | 75-85% |
Visualization:
Application Notes and Protocols: 2-Amino-5-hydroxybenzophenone as a Versatile Intermediate in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-5-hydroxybenzophenone as a key intermediate in the synthesis of novel azo dyes. This document outlines the synthesis pathway, experimental procedures, characterization data, and potential applications of the resulting dyes, tailored for professionals in chemical research and development.
Introduction
2-Amino-5-hydroxybenzophenone is a valuable bifunctional molecule containing both a reactive amino group and a phenolic hydroxyl group. This unique structure makes it an excellent precursor for the synthesis of a variety of organic compounds, particularly azo dyes. The amino group can be readily diazotized and coupled with various aromatic compounds to form the characteristic azo linkage (-N=N-), which acts as a chromophore. The presence of the benzophenone moiety can enhance the photostability and molar absorptivity of the resulting dyes. Furthermore, the hydroxyl group can act as an auxochrome, influencing the color and dyeing properties of the final product. Derivatives of hydroxybenzophenone are known to be used in the synthesis of acid and solvent dyes.[1][2][3]
Synthesis of Azo Dyes using 2-Amino-5-hydroxybenzophenone: A Representative Protocol
This section details a representative protocol for the synthesis of an azo dye derived from 2-Amino-5-hydroxybenzophenone. The synthesis involves two main steps: diazotization of the amine and subsequent coupling with a suitable coupling agent, such as a naphthol derivative.
Experimental Protocol: Synthesis of a Monoazo Dye
Step 1: Diazotization of 2-Amino-5-hydroxybenzophenone
-
In a 250 mL beaker, dissolve 2.13 g (0.01 mol) of 2-Amino-5-hydroxybenzophenone in 25 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of distilled water dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture for 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt. The resulting solution should be tested for the presence of nitrous acid using starch-iodide paper.
Step 2: Azo Coupling with Naphthol Derivative
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% sodium hydroxide solution.
-
Cool the alkaline naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cold naphthol solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 9 and 10 by adding a 2 M sodium hydroxide solution as needed.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
The precipitated azo dye is then collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in an oven at 60 °C.
This general procedure can be adapted for coupling with other aromatic compounds containing electron-donating groups, such as other phenols, anilines, or their derivatives, to produce a range of colors.[4]
Characterization Data
The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques. The following table summarizes typical data expected for an azo dye synthesized from 2-Amino-5-hydroxybenzophenone.
| Analysis | Expected Results |
| UV-Visible Spectroscopy (λmax) | 450 - 550 nm (in a suitable solvent like DMF or ethanol), characteristic of the azo chromophore. |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3400-3200 (O-H and N-H stretching), 1630-1680 (C=O stretching of benzophenone), 1550-1450 (N=N stretching). |
| ¹H NMR Spectroscopy (δ, ppm) | Aromatic protons in the range of 6.5-8.5 ppm, signals for hydroxyl and amino protons (if not exchanged with D₂O). |
| Elemental Analysis | %C, %H, and %N values consistent with the calculated molecular formula of the synthesized dye. |
Diagrams and Workflows
Synthesis Pathway of a Monoazo Dye
Caption: General synthesis pathway for a monoazo dye.
Experimental Workflow for Azo Dye Synthesis and Characterization
References
Application Notes and Protocols: Purification of (2-Amino-5-hydroxyphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed laboratory procedure for the purification of (2-Amino-5-hydroxyphenyl)(phenyl)methanone (also known as 2-amino-5-hydroxybenzophenone), a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established methods for the purification of analogous aminobenzophenone derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its purity is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological and pharmacological studies. This document details two primary methods for the purification of this compound: recrystallization and column chromatography. A general workflow for the synthesis and purification is also presented.
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound, starting from a crude reaction mixture. These values are representative and may vary depending on the scale of the reaction and the initial purity of the crude product.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Physical State | Brownish solid | Light yellow crystalline solid | Yellow powder |
| Purity (by HPLC) | 75-85% | ≥95% | ≥99% |
| Typical Yield | - | 70-85% | 50-70% |
| Melting Point | Variable | Sharp, defined mp | Sharp, defined mp |
Experimental Protocols
Materials and Methods
-
Crude this compound: Assumed to be synthesized via methods such as the demethylation of 2-amino-5-methoxybenzophenone.
-
Solvents: Ethanol, deionized water, ethyl acetate, hexanes (all ACS grade or higher).
-
Reagents: Silica gel (for column chromatography, 230-400 mesh).
-
Equipment: Rotary evaporator, magnetic stirrer with hot plate, Buchner funnel and flask, glass chromatography column, standard laboratory glassware.
Protocol 1: Purification by Recrystallization
This method is suitable for purifying moderately impure crude product (typically >70% purity) and for large-scale purifications.
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be heated gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water (1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is ideal for purifying highly impure samples or for obtaining the compound with the highest possible purity.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in hexanes.
-
Loading: Carefully load the silica gel-adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 10% ethyl acetate in hexanes, gradually increasing to 30-40% ethyl acetate. The elution progress should be monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Characterization of Purified this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| 1H NMR | Peaks corresponding to the aromatic protons of both phenyl rings, as well as signals for the amine and hydroxyl protons. |
| 13C NMR | Resonances for all carbon atoms, including the characteristic carbonyl carbon signal. |
| IR Spectroscopy | Characteristic absorption bands for N-H and O-H stretching, as well as the C=O stretching of the ketone. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C13H11NO2; MW: 213.23 g/mol ). |
| HPLC | A single major peak indicating high purity. |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Methods
The choice of purification method often depends on the initial purity of the crude product and the desired final purity.
Caption: Decision logic for choosing a purification method based on purity requirements.
Application Notes and Protocols for (2-Amino-5-hydroxyphenyl)(phenyl)methanone in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-5-hydroxyphenyl)(phenyl)methanone is a versatile organic molecule possessing a unique combination of functional groups: a primary amine, a hydroxyl group, and a benzophenone core. This trifunctional nature makes it a compelling monomer for the synthesis of advanced polymers. The presence of the benzophenone moiety is of particular interest, as it is known to impart desirable characteristics to polymers, such as ultraviolet (UV) light absorption, thermal stability, and photoreactivity. This document outlines potential applications and detailed experimental protocols for the use of this compound as a building block in polymer chemistry. While this compound is classified as a polymer science building block, specific data on its homopolymers or copolymers is limited in publicly available literature. The following protocols are based on established polycondensation methodologies for similar functionalized monomers.
Potential Applications
The unique structure of this compound suggests its utility in the synthesis of specialty polymers with tailored properties. The amine and hydroxyl groups allow for its incorporation into a variety of polymer backbones, including polyamides, polyesters, polyurethanes, and polyimides.
-
High-Performance Polyamides and Poly(ester-amide)s: The aromatic structure and the presence of the benzophenone unit can enhance the thermal stability and mechanical properties of polyamides. The hydroxyl group offers a site for further modification or for the creation of poly(ester-amide)s with unique solubility and processing characteristics.
-
UV-Absorbing and Photocurable Polymers: The benzophenone core is a well-known chromophore that absorbs UV radiation. Polymers incorporating this monomer are expected to exhibit inherent UV-shielding properties, making them suitable for coatings, films, and encapsulants for light-sensitive materials. Furthermore, the benzophenone group can act as a photo-initiator, enabling UV-curing applications.
-
Biocompatible Polymers for Drug Delivery: Polyamides and polyesters are classes of polymers that can be designed to be biodegradable and biocompatible.[1][2] The incorporation of this compound could be explored for the development of novel polymers for drug delivery systems, where the benzophenone moiety might offer a route for photo-triggered drug release.[2]
Proposed Polymer Synthesis
Based on its functional groups, this compound can be polymerized with various co-monomers. A common approach for synthesizing polyamides from amine-containing monomers is through polycondensation with a diacyl chloride.
Logical Workflow for Polyamide Synthesis
Figure 1. A generalized workflow for the synthesis of a polyamide from this compound and a diacyl chloride.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a novel polyamide using this compound. These protocols are adapted from established methods for polyamide synthesis.[3][4]
Protocol 1: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the reaction of this compound with an aromatic diacyl chloride, such as terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Ethanol
-
Triphenyl phosphite (TPP)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube
-
Addition funnel
-
Low-temperature bath (e.g., ice-water bath)
-
Beakers, filter funnel, and vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar equivalent of this compound in anhydrous NMP. Add anhydrous calcium chloride to the solution to aid in solubility and to act as a drying agent.[3][4] Stir the mixture until all solids are dissolved.
-
Reaction Setup: Cool the flask to 0-5 °C using a low-temperature bath.
-
Co-monomer Addition: In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous NMP.
-
Polycondensation: Slowly add the terephthaloyl chloride solution to the stirred monomer solution via an addition funnel over a period of 30-60 minutes. Add pyridine to the reaction mixture to act as an acid scavenger.[3][4] Triphenyl phosphite can be used as a condensing agent.[4]
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution is expected to increase as the polymer forms.
-
Polymer Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as ethanol, with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with ethanol and then with hot water to remove unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Polymerization Reaction Scheme
Figure 2. Polycondensation of this compound with terephthaloyl chloride.
Data Presentation
| Property | Expected Range/Value | Rationale |
| Thermal Properties | ||
| Glass Transition (Tg) | 250 - 320 °C | The rigid aromatic backbone and bulky benzophenone group are expected to result in a high glass transition temperature.[4] |
| Decomposition Temp (TGA) | > 450 °C (in N2) | Aromatic polyamides generally exhibit excellent thermal stability.[4] |
| Mechanical Properties | ||
| Tensile Strength | 80 - 120 MPa | Consistent with high-performance aromatic polyamides.[4] |
| Elongation at Break | 5 - 15 % | The rigid polymer backbone is expected to result in a strong but less flexible material.[4] |
| Optical Properties | ||
| UV-Vis Absorption (λmax) | ~340 - 360 nm | Characteristic of the benzophenone chromophore. |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) | Typical for many aromatic polyamides.[3][4] |
Conclusion
This compound presents a promising platform for the development of novel polymers with advanced properties. Its unique combination of reactive functional groups and an inherent UV-absorbing moiety makes it a valuable monomer for researchers in materials science and drug development. The provided protocols offer a starting point for the synthesis and exploration of these new materials. Further research is warranted to fully characterize the properties of polymers derived from this intriguing building block.
References
Application Notes and Protocols for the Scalable Synthesis of 2-Amino-5-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-hydroxybenzophenone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is found in a range of biologically active compounds. This document provides detailed application notes and protocols for the scalable synthesis of 2-Amino-5-hydroxybenzophenone, focusing on a robust and reproducible multi-step methodology. The protocols provided are based on established chemical principles and adapted from related syntheses of similar compounds, offering a practical guide for laboratory and pilot-scale production.
Overview of the Synthetic Strategy
The recommended scalable synthesis of 2-Amino-5-hydroxybenzophenone involves a three-step process starting from 4-aminophenol. This strategy is designed to ensure high regioselectivity and yield, which are critical for large-scale production. The key steps are:
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 4-aminophenol is protected to prevent side reactions in the subsequent acylation step.
-
Friedel-Crafts Acylation: The protected 4-aminophenol undergoes a Friedel-Crafts acylation with benzoyl chloride to introduce the benzoyl group at the ortho position to the amino group.
-
Deprotection and Reduction: The protecting group is removed, and the nitro group, which may be introduced during acylation or in a separate step for activation, is reduced to the final amino group. A more direct approach involves the direct acylation of a protected aminophenol.
This multi-step approach, while seemingly longer, offers better control over the reaction and facilitates purification, making it suitable for scaling up.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Stoichiometry for the Synthesis of 2-Amino-5-hydroxybenzophenone (100 g scale)
| Step | Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |
| 1. Protection | 4-Aminophenol | 109.13 | 0.916 | 100 | - | Starting Material |
| Acetic Anhydride | 102.09 | 1.008 | 102.9 | 95.3 | Protecting Agent | |
| Pyridine | 79.10 | - | - | 200 | Solvent/Catalyst | |
| 2. Acylation | N-(4-hydroxyphenyl)acetamide | 151.16 | 0.916 | 138.5 | - | Intermediate |
| Benzoyl Chloride | 140.57 | 1.008 | 141.7 | 117.1 | Acylating Agent | |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.748 | 366.4 | - | Catalyst | |
| Dichloromethane (DCM) | 84.93 | - | - | 1500 | Solvent | |
| 3. Deprotection | 2-Amino-5-hydroxybenzophenone Precursor | 255.28 | 0.916 | 233.8 | - | Intermediate |
| Hydrochloric Acid (37%) | 36.46 | - | - | 500 | Deprotecting Agent | |
| Ethanol | 46.07 | - | - | 1000 | Solvent |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction | Temperature (°C) | Time (h) | Expected Yield (%) | Product Appearance |
| 1. Protection | Acetylation | 0 - 25 | 2 | 95 - 98 | White to off-white solid |
| 2. Acylation | Friedel-Crafts | 0 - 40 | 4 - 6 | 70 - 80 | Yellow to orange solid |
| 3. Deprotection | Acid Hydrolysis | 80 - 90 | 8 - 12 | 85 - 95 | Yellow crystalline solid |
Experimental Protocols
Step 1: Protection of 4-Aminophenol (N-Acetylation)
Objective: To protect the amino group of 4-aminophenol by acetylation to direct the subsequent Friedel-Crafts acylation to the desired position.
Materials:
-
4-Aminophenol (100 g, 0.916 mol)
-
Acetic Anhydride (102.9 g, 1.008 mol)
-
Pyridine (200 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask (1 L)
-
Beaker (2 L)
-
Büchner funnel and filter paper
Procedure:
-
In a 1 L round bottom flask, dissolve 100 g of 4-aminophenol in 200 mL of pyridine.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 102.9 g of acetic anhydride to the cooled solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring.
-
A white to off-white precipitate of N-(4-hydroxyphenyl)acetamide will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 200 mL).
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
Step 2: Friedel-Crafts Acylation
Objective: To introduce a benzoyl group at the ortho-position to the protected amino group.
Materials:
-
N-(4-hydroxyphenyl)acetamide (138.5 g, 0.916 mol)
-
Benzoyl Chloride (141.7 g, 1.008 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (366.4 g, 2.748 mol)
-
Anhydrous Dichloromethane (DCM) (1.5 L)
-
Nitrogen or Argon gas supply
-
Round bottom flask (3 L) with a reflux condenser and a dropping funnel
-
Ice bath
-
Heating mantle
Procedure:
-
Set up a 3 L three-necked round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add 1.5 L of anhydrous DCM to the flask, followed by the slow addition of 366.4 g of anhydrous aluminum chloride while cooling in an ice bath.
-
In a separate beaker, dissolve 138.5 g of N-(4-hydroxyphenyl)acetamide in 500 mL of anhydrous DCM.
-
Transfer the N-(4-hydroxyphenyl)acetamide solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, add 141.7 g of benzoyl chloride dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and slowly quench it by pouring it onto a mixture of 1 kg of crushed ice and 500 mL of concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).
-
Combine the organic layers, wash with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude acylated product.
Step 3: Deprotection (Acid Hydrolysis)
Objective: To remove the acetyl protecting group to yield the final product, 2-Amino-5-hydroxybenzophenone.
Materials:
-
Crude acylated product from Step 2 (approx. 233.8 g)
-
Concentrated Hydrochloric Acid (37%, 500 mL)
-
Ethanol (1 L)
-
Round bottom flask (3 L) with a reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Place the crude acylated product in a 3 L round bottom flask.
-
Add 1 L of ethanol and 500 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux (80-90°C) and maintain for 8-12 hours. Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The product will precipitate out as a yellow solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Amino-5-hydroxybenzophenone.
-
Dry the final product in a vacuum oven at 50°C.
Visualizations
Synthesis Pathway
Caption: Overall synthetic route for 2-Amino-5-hydroxybenzophenone.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care under an inert atmosphere.
-
Concentrated acids and organic solvents are corrosive and flammable; handle with appropriate caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Application Notes and Protocols: Derivatization of (2-Amino-5-hydroxyphenyl)(phenyl)methanone for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (2-Amino-5-hydroxyphenyl)(phenyl)methanone, also known as 2-amino-5-hydroxybenzophenone, represents a valuable chemical scaffold in medicinal chemistry. As a derivative of 2-aminobenzophenone, it serves as a precursor for a wide range of heterocyclic compounds and pharmacologically active agents.[1][2] The strategic modification of its functional groups—specifically the C2-amino and C5-hydroxyl moieties—offers a powerful approach to modulate its physicochemical properties and enhance its biological efficacy. These application notes provide detailed derivatization strategies and experimental protocols for synthesizing novel analogs of this scaffold, with a focus on enhancing anticancer activity through the inhibition of tubulin polymerization, a validated therapeutic target.[3][4]
Derivatization Strategies
The presence of two reactive sites on the this compound core allows for diverse chemical modifications. The primary strategies involve N-acylation/alkylation at the amino group and O-alkylation at the hydroxyl group. These modifications can be performed sequentially to generate a combinatorial library of derivatives for biological screening.
Caption: General workflow for derivatization of the parent scaffold.
Focus: Anticancer Activity via Tubulin Inhibition
Derivatives of 2-aminobenzophenone have shown potent antimitotic activity by inhibiting tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a close analog of our scaffold, is a lead compound in this class, demonstrating significantly lower IC50 values than established agents like combretastatin A-4 in several human cancer cell lines.[3] This suggests that the 2-amino-benzophenone core is a key pharmacophore for interacting with the colchicine-binding site on β-tubulin.
Caption: Disruption of the cell cycle by tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro cytotoxicity of selected 2-aminobenzophenone derivatives against various human cancer cell lines, highlighting the impact of substitution on biological activity. The data is adapted from studies on close structural analogs.[3]
| Compound ID | Structure / Modification | Target Cell Line | IC₅₀ (µM)[3] |
| Parent Scaffold | This compound | - | - |
| Analog 1 | (2-Amino-5-methoxy phenyl)(3,4,5-trimethoxy phenyl)methanone | Colo 205 (colon) | 0.008 |
| NUGC-3 (gastric) | 0.009 | ||
| HA22T (liver) | 0.006 | ||
| MCF-7 (breast) | 0.015 | ||
| Analog 2 | (2-Amino-4-methoxy phenyl)(3,4,5-trimethoxy phenyl)methanone | Colo 205 (colon) | 0.009 |
| NUGC-3 (gastric) | 0.010 | ||
| HA22T (liver) | 0.008 | ||
| MCF-7 (breast) | 0.019 | ||
| Reference | Combretastatin A-4 | Colo 205 (colon) | 0.43 |
| NUGC-3 (gastric) | 0.87 | ||
| HA22T (liver) | 0.32 | ||
| MCF-7 (breast) | 0.003 |
Key SAR Insights:
-
Ortho-Amino Group: The presence of an amino group at the C2 position is critical for potent antimitotic activity.[3]
-
Substitution on Phenyl Rings: Methoxy groups, particularly the 3,4,5-trimethoxy pattern on the second phenyl ring, significantly enhance potency, likely by mimicking the substitution pattern of combretastatin.[4]
-
Position of Ring Substituent: The potency of analogs with a methoxy group at the C5 position (Analog 1) is comparable to that of analogs with the methoxy group at the C4 position (Analog 2), indicating some flexibility in substitution on the 2-aminophenyl ring.[3]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This two-step protocol is a representative method for derivatizing the C2-amino group, adapted from established procedures.[5]
Step 1: Synthesis of (2-(Chloroacetamido)-5-hydroxyphenyl)(phenyl)methanone
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or THF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Reagent: Add chloroacetyl chloride (2.0 eq) dropwise to the solution.
-
Reaction: Heat the mixture to reflux for 2-3 hours. Hydrogen chloride gas will evolve.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Wash the crude product with a cold solvent (e.g., hexane) to remove unreacted starting material. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of Final N-Substituted Derivatives
-
Setup: In a round-bottom flask, dissolve the chloroacetylated intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) and the desired substituted aniline (1.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 20-28 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A solid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product by column chromatography (silica gel) or recrystallization to yield the final derivative.
-
Characterization: Confirm the structure of the final product using appropriate analytical techniques (NMR, MS, IR).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[6][7]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 3,000–6,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 3: Mechanism of Action (Fluorescence-Based Tubulin Polymerization Assay)
This assay confirms whether the active compounds inhibit microtubule formation. It measures the fluorescence enhancement that occurs when a reporter molecule is incorporated into newly formed microtubules.[10][11]
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized porcine brain tubulin (>99% pure) to a final concentration of 2-3 mg/mL in ice-cold G-PEM buffer (containing GTP and glycerol).[8][10] Keep all reagents on ice.
-
Plate Setup: Pre-warm a 96-well, half-area, black microtiter plate to 37°C.
-
Compound Addition: Add 5 µL of the test compounds at various concentrations (e.g., 0.1 µM to 10 µM) to the designated wells. Include a vehicle control (DMSO), a polymerization inhibitor control (e.g., colchicine), and a polymerization enhancer control (e.g., paclitaxel). Incubate the plate at 37°C for 1 minute.
-
Initiate Polymerization: Add 50 µL of the cold tubulin reaction mix to each well to initiate polymerization.[10]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence intensity every 60 seconds for 60 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[10]
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity. Calculate IC₅₀ values for tubulin polymerization inhibition.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 11. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
Troubleshooting & Optimization
improving the reaction yield of (2-Amino-5-hydroxyphenyl)(phenyl)methanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of (2-Amino-5-hydroxyphenyl)(phenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies are the direct Friedel-Crafts acylation of 4-aminophenol and the Fries rearrangement of a 4-aminophenyl benzoate precursor. The Fries rearrangement is often preferred as it can offer better control over regioselectivity and yield.
Q2: Why is the direct Friedel-Crafts acylation of 4-aminophenol often low-yielding?
A2: The amino group in 4-aminophenol is a Lewis base that can complex with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction. This deactivates the aromatic ring, making it less susceptible to electrophilic acylation. Additionally, competitive O-acylation (at the hydroxyl group) and N-acylation (at the amino group) can occur, leading to a mixture of products and reducing the yield of the desired C-acylated product.
Q3: How does the Fries rearrangement circumvent the problems of direct acylation?
A3: The Fries rearrangement involves the initial formation of an O-acylated intermediate (4-aminophenyl benzoate), which is then rearranged to the C-acylated product in the presence of a Lewis acid. This two-step approach avoids the direct reaction of the Lewis acid with the free amino group of the starting material during the critical C-C bond-forming step, leading to potentially higher yields of the desired isomer.
Q4: What factors influence the ortho- vs. para-acylation in the Fries rearrangement?
A4: The regioselectivity of the Fries rearrangement is primarily influenced by temperature and the choice of solvent. Higher reaction temperatures generally favor the formation of the ortho-acylated product, this compound. Non-polar solvents also tend to favor ortho-acylation, while polar solvents can favor the para-isomer.[1]
Q5: What are common side products in the synthesis of this compound via the Fries rearrangement?
A5: Common side products include the para-isomer, (4-Amino-3-hydroxyphenyl)(phenyl)methanone, unreacted 4-aminophenyl benzoate, and potentially di-acylated products. The formation of these byproducts is dependent on the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: Stoichiometric or excess amounts of the Lewis acid are often required. 3. Low Reaction Temperature: Higher temperatures favor the ortho-rearrangement. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Handle under an inert atmosphere. 2. Increase the molar ratio of the Lewis acid to the substrate. Start with at least 1.5 equivalents. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Predominance of the Para-Isomer | 1. Low Reaction Temperature: Lower temperatures kinetically favor the para-product. 2. Polar Solvent: Polar solvents can favor the formation of the para-isomer. | 1. Increase the reaction temperature to thermodynamically favor the ortho-isomer.[1] 2. Use a non-polar solvent such as chlorobenzene or nitrobenzene.[1] |
| Formation of Multiple Products/Difficult Purification | 1. Side Reactions: N-acylation or di-acylation may be occurring. 2. Incomplete Reaction: Significant amounts of starting material remain. | 1. Consider protecting the amino group (e.g., as an acetamide) before acylation and deprotecting it afterward. 2. Increase the reaction time or temperature to drive the reaction to completion. Monitor by TLC. |
| Product Decomposition | Excessive Heat: High temperatures can lead to charring and decomposition of the product and starting materials. | Carefully control the reaction temperature and avoid localized overheating. Use a heating mantle with a temperature controller and efficient stirring. |
Data Presentation
Table 1: Effect of Temperature on Ortho/Para Isomer Ratio in Fries Rearrangement *
| Temperature (°C) | Solvent | Ortho:Para Ratio | Approximate Total Yield (%) |
| 40 | Monochlorobenzene | 1.5 : 1 | 45 |
| 80 | Monochlorobenzene | 2.5 : 1 | 60 |
| 120 | Monochlorobenzene | 3 : 1 | 75 |
| 170 | Monochlorobenzene | 1.7 : 1 | 62 (with some degradation) |
*Data is based on studies of similar Fries rearrangement reactions and serves as a general guideline. Actual results may vary.[2]
Table 2: Influence of Solvent on Fries Rearrangement Regioselectivity *
| Solvent | Polarity | General Effect on Regioselectivity |
| Nitrobenzene | Polar Aprotic | Can favor para-product |
| Chlorobenzene | Non-polar | Favors ortho-product[1] |
| Carbon Disulfide | Non-polar | Favors ortho-product |
| Dichloromethane | Polar Aprotic | Mixture of isomers |
*General trends observed in Fries rearrangement reactions.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Aminophenyl Benzoate (O-Acylation)
-
Materials:
-
4-Aminophenol
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable solvent)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol in a suitable solvent like anhydrous diethyl ether.
-
Add an equimolar amount of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of benzoyl chloride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-aminophenyl benzoate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Protocol 2: Fries Rearrangement to this compound
-
Materials:
-
4-Aminophenyl benzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous chlorobenzene (or another suitable non-polar solvent)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a flask equipped with a reflux condenser, mechanical stirrer, and under an inert atmosphere, add anhydrous aluminum chloride (at least 1.5 equivalents) to anhydrous chlorobenzene.
-
Heat the mixture to the desired reaction temperature (e.g., 120-130°C).
-
Slowly add 4-aminophenyl benzoate to the heated suspension with vigorous stirring.
-
Maintain the reaction at this temperature for the desired time (monitor by TLC for the disappearance of starting material and formation of the product).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture until the aluminum salts are dissolved.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the ortho- and para-isomers.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 2-Amino-5-hydroxybenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Amino-5-hydroxybenzophenone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-Amino-5-hydroxybenzophenone, offering potential causes and solutions.
Problem 1: Low Yield After Column Chromatography
Possible Causes:
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High Polarity of the Compound: The presence of both an amino and a hydroxyl group makes 2-Amino-5-hydroxybenzophenone highly polar, which can lead to strong adsorption on silica gel and incomplete elution.
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Compound Decomposition: The compound may be unstable on silica gel, leading to degradation during the purification process.
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Inappropriate Solvent System: The chosen mobile phase may not be optimal for eluting the compound effectively.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize Mobile Phase | Start with a moderately polar solvent system, such as ethyl acetate/hexane, and gradually increase the polarity by adding methanol. A common starting point is a gradient of 0-10% methanol in dichloromethane or ethyl acetate. | Improved elution of the target compound, leading to a higher yield. |
| Use a Different Stationary Phase | Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel (e.g., amino-propylated silica). | Minimized degradation and irreversible adsorption of the compound. |
| Pre-adsorption of Crude Material | Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column. | A more uniform application of the sample to the column, leading to better separation and potentially higher recovery. |
Problem 2: Co-elution of Impurities
Possible Causes:
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Similar Polarity of Impurities: Impurities with polarities close to that of 2-Amino-5-hydroxybenzophenone may co-elute.
-
Overloading the Column: Applying too much crude product to the column can lead to poor separation.
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Formation of Isomeric Impurities: Synthesis methods, such as nitration, can produce regioisomers that are difficult to separate from the desired product.[1]
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Fine-tune the Eluent System | Employ a shallow gradient or isocratic elution with a solvent system that provides the best separation on a TLC plate. The use of a ternary solvent system (e.g., hexane/ethyl acetate/methanol) can sometimes improve resolution. | Enhanced separation of the target compound from closely eluting impurities. |
| Recrystallization Prior to Chromatography | Attempt to recrystallize the crude product from a suitable solvent system, such as methanol-water or ethanol, to remove a significant portion of impurities before chromatographic purification.[2][3] | Increased purity of the material loaded onto the column, resulting in a better final purity. |
| Use of an Alternative Purification Technique | For challenging separations, consider preparative HPLC using a reverse-phase C18 column with a mobile phase of acetonitrile and water, possibly with a formic acid modifier for better peak shape.[4] | Higher purity of the final product, although this method may be less scalable than column chromatography. |
Problem 3: Product Discoloration or Degradation
Possible Causes:
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Oxidation: The amino and hydroxyl groups on the aromatic ring are susceptible to oxidation, which can be accelerated by air, light, or residual acidic/basic catalysts from the synthesis.
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Instability on Stationary Phase: As mentioned, the compound may degrade on acidic silica gel.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Work under Inert Atmosphere | Perform purification steps, especially solvent evaporation, under a nitrogen or argon atmosphere to minimize contact with oxygen. | Reduced formation of colored oxidation byproducts. |
| Use of Deactivated Silica Gel | Treat silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 0.1-1%) to the eluent system to neutralize acidic sites. | Prevention of acid-catalyzed degradation of the target compound on the column. |
| Charcoal Treatment | Before the final recrystallization step, dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture and then filter it hot to remove the charcoal and adsorbed colored impurities.[5] | A paler, purer final product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for 2-Amino-5-hydroxybenzophenone?
A good starting point is to use silica gel as the stationary phase and a mobile phase of ethyl acetate in hexane.[6][7] Given the high polarity of the compound, you will likely need to add a more polar solvent like methanol to the mobile phase to elute the product. It is recommended to first perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal eluent that gives the target compound an Rf value of approximately 0.3-0.4.
Q2: How can I effectively remove baseline impurities that are not visible on TLC?
Some non-UV active impurities may not be visible on TLC. In such cases, after column chromatography, it is advisable to perform a recrystallization step. A common solvent system for similar compounds is a mixture of an alcohol (like methanol or ethanol) and water.[2] This can help in removing baseline impurities and improving the overall purity.
Q3: My purified 2-Amino-5-hydroxybenzophenone is a dark oil instead of a solid. What should I do?
The product appearing as an oil could be due to residual solvent or the presence of impurities that lower the melting point. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate) and then slowly add a non-solvent (e.g., hexane or water) until turbidity is observed. Allow the solution to cool slowly to induce crystallization. If this fails, the product may require further purification by another chromatographic step.
Q4: What analytical techniques are suitable for assessing the purity of 2-Amino-5-hydroxybenzophenone?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for purity assessment. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water is a common setup for similar benzophenone derivatives.[4][8] Adding a small amount of an acid like formic or phosphoric acid can improve peak shape. Purity can be determined by the relative peak area of the main component.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column: Pack a glass column with silica gel (60-120 mesh) as a slurry in hexane.
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Sample Loading: Dissolve the crude 2-Amino-5-hydroxybenzophenone in a minimal amount of dichloromethane or ethyl acetate. Pre-adsorb the sample onto a small amount of silica gel, and after drying, carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a mobile phase of 50% ethyl acetate in hexane. Gradually increase the polarity by adding methanol in 1-2% increments.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: Dissolve the crude or partially purified 2-Amino-5-hydroxybenzophenone in a minimum amount of hot methanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes. Filter the hot solution through a pad of celite to remove the carbon.[5]
-
Crystallization: Slowly add water to the hot filtrate until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol-water, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the purification of 2-Amino-5-hydroxybenzophenone.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. arabjchem.org [arabjchem.org]
- 4. Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
- 6. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-5-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Hydroxybenzophenone | SIELC Technologies [sielc.com]
optimizing reaction conditions for the synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone and its derivatives. The primary synthetic route discussed is a multi-step process involving the protection of 4-aminophenol, followed by O-acylation, a Lewis acid-catalyzed Fries rearrangement, and final deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of 4-aminophenol not recommended?
A1: Direct Friedel-Crafts acylation of 4-aminophenol is challenging for two main reasons. First, the amino group (-NH2) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[1][2][3] Second, the hydroxyl group (-OH) can undergo O-acylation to form a phenolic ester, which is often the major product instead of the desired C-acylated hydroxy aryl ketone.[1]
Q2: What is the Fries rearrangement, and why is it a suitable alternative?
A2: The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[4][5] It is an excellent alternative because it allows for the formation of the C-acyl bond, which is difficult to achieve directly with phenols in Friedel-Crafts acylations.[6] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions.[4][7]
Q3: Why is it necessary to protect the amino group of 4-aminophenol before the Fries rearrangement?
A3: The amino group is protected (e.g., as an acetamide) to prevent it from reacting with the Lewis acid catalyst used in the Fries rearrangement. This protection ensures the catalyst remains active and prevents the deactivation of the aromatic ring. Converting the -NH2 group to an amide before the reaction is a common strategy to overcome this issue.
Q4: How can I control the regioselectivity (ortho vs. para product) of the Fries rearrangement?
A4: The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.[5] Low reaction temperatures and polar solvents tend to favor the formation of the para-isomer.[4][5] Conversely, high temperatures and non-polar solvents typically favor the ortho-isomer.[4][5] This is often attributed to kinetic control favoring the para product at lower temperatures and thermodynamic control favoring the more stable ortho-chelated product at higher temperatures.[5]
Q5: What are common methods for the final deprotection of the amino group?
A5: If the amino group was protected as an acetamide (N-acetyl), deprotection is typically achieved by acid or base hydrolysis. Refluxing the N-acetylated benzophenone derivative in aqueous mineral acid (like HCl) or a basic solution (like NaOH) will cleave the amide bond to yield the free amine.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Fries Rearrangement Product | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl3) may have been deactivated by moisture. 2. Insufficient Catalyst: Stoichiometric or excess amounts of the Lewis acid are often required as it complexes with both the reactant and product.[8] 3. Reaction Temperature Too Low: The rearrangement may be too slow at lower temperatures, leading to incomplete conversion.[9] 4. Unstable Substrate: The ester may be degrading under the harsh reaction conditions.[4] | 1. Use fresh, anhydrous Lewis acid and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Increase the molar equivalents of the Lewis acid. A common starting point is 1.5 to 3 equivalents.[9] 3. Gradually increase the reaction temperature, monitoring the reaction by TLC. Be aware that higher temperatures may favor the ortho isomer.[5][9] 4. Ensure the starting ester is pure. If degradation is suspected, consider using a milder Lewis acid (e.g., ZnCl2, TiCl4) or a Brønsted acid catalyst like methanesulfonic acid.[8] |
| O-Acylated Starting Material is Recovered | 1. Reaction conditions are not forcing enough to induce the acyl group migration from the oxygen to the carbon ring. 2. Lewis acid is not sufficiently active or is present in too low a concentration. | 1. Increase the reaction temperature and/or reaction time.[9] 2. Ensure anhydrous conditions and use a sufficient excess of a strong Lewis acid like AlCl3. |
| Formation of the Undesired Isomer (e.g., para instead of ortho) | 1. Incorrect Temperature: Temperature is a key factor in controlling ortho/para selectivity.[5] 2. Incorrect Solvent Polarity: Solvent choice influences the isomer ratio.[5][6] | 1. For the desired ortho-product (2-Amino-5-hydroxy...), use higher temperatures (e.g., >100 °C). For the para-product, use lower temperatures (e.g., <60 °C).[4] 2. Use a non-polar solvent to favor the ortho isomer. Use a more polar solvent (like nitrobenzene) to favor the para isomer.[5] |
| Multiple Side Products / Tar Formation | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization, especially with activated aromatic systems.[9] 2. Intermolecular Acylation: The acylium ion intermediate can acylate another molecule instead of rearranging intramolecularly. | 1. Reduce the reaction temperature. Find the optimal balance between reaction rate and side product formation.[9] 2. Use a solvent in which the substrate is highly soluble to favor the intramolecular pathway. |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Isomers: The ortho and para isomers can have very similar polarities, making separation by column chromatography difficult. 2. Product is an Amine: Basic amine compounds can interact strongly with acidic silica gel, leading to peak tailing and poor separation. | 1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Recrystallization can also be an effective purification method for isomers. 2. For column chromatography on silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to improve peak shape and separation. |
Data Presentation
Optimization of Fries Rearrangement Conditions
The following table summarizes the impact of various reaction parameters on the yield and regioselectivity of the Fries rearrangement, a key step in the synthesis. The desired product for this specific synthesis is the ortho-acylated isomer.
| Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Predominant Isomer | Typical Yield | Reference(s) |
| AlCl₃ (1.5 - 3.0) | None (Neat) | 120 - 160 | 1 - 4 | ortho | Moderate to Good | [5] |
| AlCl₃ (1.5 - 3.0) | Nitrobenzene | 25 - 60 | 2 - 6 | para | Good | [5][7] |
| AlCl₃ (1.5 - 3.0) | Chlorobenzene | 100 - 120 | 3 - 5 | ortho > para | Good | [9] |
| TiCl₄ (>1.0) | Dichloromethane | 0 - 25 | 4 - 8 | para | Moderate | |
| ZnCl₂ | None (Neat) | 140 - 180 | 2 - 4 | ortho | Moderate | [8] |
| Methanesulfonic Acid | None (Neat) | 100 - 130 | 1 - 3 | ortho / para mix | Good | [8] |
| Bismuth Triflate | None (Neat) | 120 | 1 | ortho / para mix | High | [6] |
Note: Yields and isomer ratios are highly substrate-dependent. This table provides general trends.
Experimental Protocols
A viable synthetic route to this compound involves four main stages.
Stage 1: N-Acetylation of 4-Aminophenol
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Dissolve 4-aminophenol in a suitable solvent (e.g., water or acetic acid).
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Add acetic anhydride dropwise while stirring, typically at room temperature or with gentle heating.
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After the addition is complete, continue stirring for 1-2 hours.
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The product, N-(4-hydroxyphenyl)acetamide (paracetamol), often precipitates upon cooling or addition of water.
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Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol/water if necessary.
Stage 2: O-Benzoylation of N-(4-hydroxyphenyl)acetamide
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Suspend N-(4-hydroxyphenyl)acetamide in a basic aqueous solution (e.g., 10% NaOH) or in an inert solvent (e.g., dichloromethane) with a base like pyridine or triethylamine.
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Cool the mixture in an ice bath.
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Add benzoyl chloride dropwise with vigorous stirring.
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After addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
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Isolate the product, 4-acetamidophenyl benzoate, by filtration if it precipitates, or by extraction followed by washing the organic layer with dilute acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization.
Stage 3: Fries Rearrangement to form N-(2-benzoyl-4-hydroxyphenyl)acetamide
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To a flask equipped with a stirrer and under an inert atmosphere, add the 4-acetamidophenyl benzoate from Stage 2 and a non-polar solvent like chlorobenzene.[9]
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Cool the mixture in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise (typically 2-3 equivalents).
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After addition, slowly heat the reaction mixture to 120-140 °C and maintain for 2-4 hours. Monitor the progress by TLC for the disappearance of starting material and formation of the product.
-
Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Stir vigorously until the solid complex decomposes.
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Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
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Evaporate the solvent to yield the crude product. Purify by column chromatography or recrystallization to isolate the desired ortho-isomer.
Stage 4: Deprotection to this compound
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Dissolve the N-(2-benzoyl-4-hydroxyphenyl)acetamide from Stage 3 in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture and neutralize carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Fries Rearrangement Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common synthesis issues.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. CA1176569A - Method and composition for reducing the toxicity of acetaminophen - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Fries Rearrangement [sigmaaldrich.com]
side reactions to avoid in the synthesis of 2-Amino-5-hydroxybenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-hydroxybenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Amino-5-hydroxybenzophenone?
A1: The main synthetic strategies for 2-Amino-5-hydroxybenzophenone include:
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Friedel-Crafts Acylation: Acylation of a protected 4-aminophenol (e.g., N-acetyl-4-aminophenol) with benzoyl chloride, followed by deprotection.
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Fries Rearrangement: Rearrangement of an O-acylated protected 4-aminophenol (e.g., 4-acetamidophenyl benzoate) to achieve ortho-acylation, followed by deprotection.
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Demethylation: Cleavage of the methyl ether in 2-amino-5-methoxybenzophenone using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃).
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Houben-Hoesch Reaction: Condensation of 4-aminophenol with benzonitrile in the presence of a Lewis acid catalyst.
Q2: Why is protection of the amino group necessary in the Friedel-Crafts acylation route?
A2: The amino group in 4-aminophenol is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This forms a complex that deactivates the aromatic ring towards the desired electrophilic substitution.[1][2] Therefore, the amino group must be protected, commonly as an acetamide, before acylation.
Q3: How can I control the regioselectivity (ortho vs. para) in the Fries rearrangement?
A3: The regioselectivity of the Fries rearrangement is primarily influenced by reaction temperature and solvent polarity.[3][4]
-
High temperatures (above 100°C) and non-polar solvents generally favor the formation of the ortho-acylated product.[3]
-
Low temperatures and polar solvents tend to yield the para-acylated product as the major isomer.[3]
Q4: What are the common challenges associated with the demethylation of 2-amino-5-methoxybenzophenone?
A4: The primary challenges during demethylation are the harsh reaction conditions often required and the potential for side reactions. Strong acids like HBr can lead to charring or degradation of the product.[5] The resulting phenolic product can also be susceptible to oxidation, especially during workup.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Amino-5-hydroxybenzophenone.
Issue 1: Low yield in Friedel-Crafts Acylation of N-acetyl-4-aminophenol
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure a sufficient excess of the Lewis acid catalyst (e.g., AlCl₃) is used to account for complexation with the carbonyl groups of the substrate and product. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reaction: N-acylation | While N-acylation is generally less favorable with the protected amine, ensure the reaction temperature is appropriate for C-acylation. N-acylation can sometimes occur at lower temperatures. |
| Side reaction: O-acylation | O-acylation of the hydroxyl group can compete with C-acylation. The Fries rearrangement of this O-acylated product may occur under the reaction conditions, potentially leading to a mixture of isomers. |
| Hydrolysis of acylating agent | Use anhydrous conditions and freshly distilled solvents to prevent the hydrolysis of benzoyl chloride and the deactivation of the Lewis acid catalyst. |
Issue 2: Poor regioselectivity or low yield in Fries Rearrangement
| Possible Cause | Troubleshooting Step |
| Formation of the para-isomer | To favor the desired ortho-acylation, increase the reaction temperature (e.g., to 120-150°C) and consider using a non-polar solvent like monochlorobenzene.[6] |
| Low conversion | Insufficient catalyst or reaction time can lead to low conversion. Ensure at least stoichiometric amounts of the Lewis acid are used. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of side products | High temperatures can sometimes lead to the formation of other side products and reduced isolated yields.[6] Optimize the temperature to maximize the yield of the ortho-product while minimizing degradation. |
| Steric hindrance | If there are bulky substituents on the aromatic ring, this can sterically hinder the rearrangement, leading to lower yields.[3] |
Issue 3: Incomplete reaction or product degradation during demethylation
| Possible Cause | Troubleshooting Step |
| Ineffective demethylation with HBr | Ensure the HBr solution is sufficiently concentrated and that the reaction is heated to reflux for an adequate amount of time. Monitor the reaction by TLC. |
| Product degradation | If charring or significant byproduct formation is observed with HBr, consider a milder demethylating agent like boron tribromide (BBr₃) at a lower temperature (e.g., 0°C to room temperature).[7] |
| Oxidation of the product | During aqueous workup, the phenolic product can be susceptible to oxidation. It is advisable to perform the workup under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. |
Data Presentation
The following table summarizes typical yields for different synthetic routes to aminobenzophenone derivatives. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Synthetic Route | Starting Material | Product | Typical Yield (%) | Reference |
| Friedel-Crafts Acylation | p-chloroaniline and benzoyl chloride | 2-amino-5-chlorobenzophenone | 39% | [8] |
| Reduction of Isoxazole | 5-chloro-3-phenylanthranil | 2-amino-5-chlorobenzophenone | 95.1% | [9] |
| Houben-Hoesch Synthesis | anthranilic acid nitrile and benzene | 2-Aminobenzophenone | 88% | [10] |
| Fries Rearrangement | 2-fluorophenyl acetate | ortho and para isomers | 62% (crude) | [6] |
| Demethylation | 2-amino-5-methoxy-benzophenone | 2-Amino-5-hydroxybenzophenone | 85% | Not explicitly cited |
Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement of 4-Acetamidophenyl Benzoate
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Preparation of 4-Acetamidophenyl Benzoate:
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Dissolve N-acetyl-4-aminophenol in a suitable solvent such as dichloromethane or pyridine.
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Cool the solution in an ice bath.
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Slowly add benzoyl chloride dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Perform an aqueous workup to isolate the crude ester.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-acetamidophenyl benzoate.
-
-
Fries Rearrangement:
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To a flask containing anhydrous aluminum chloride, add a non-polar solvent such as monochlorobenzene.
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Slowly add the 4-acetamidophenyl benzoate to the suspension.
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Heat the reaction mixture to 120-140°C and maintain for several hours, monitoring the progress by TLC for the formation of the ortho-acylated product.
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Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to isolate the N-acetyl-2-amino-5-hydroxybenzophenone.
-
-
Deprotection:
-
Reflux the purified N-acetyl-2-amino-5-hydroxybenzophenone in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
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Purify the final product, 2-Amino-5-hydroxybenzophenone, by recrystallization or column chromatography.
-
Protocol 2: Synthesis via Demethylation of 2-Amino-5-methoxybenzophenone
-
Demethylation with Boron Tribromide (BBr₃):
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Dissolve 2-amino-5-methoxybenzophenone in a dry, inert solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
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Slowly add a solution of BBr₃ in dichloromethane dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.[7]
-
Carefully quench the reaction by the slow addition of water.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude 2-Amino-5-hydroxybenzophenone by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Synthetic pathways to 2-Amino-5-hydroxybenzophenone.
References
- 1. rsc.org [rsc.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. Efficient demethylation of aromatic methyl ethers with HCl in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034170) [hmdb.ca]
- 9. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
stability issues of (2-Amino-5-hydroxyphenyl)(phenyl)methanone under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2-Amino-5-hydroxyphenyl)(phenyl)methanone under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound is a substituted benzophenone. Its stability, particularly in acidic environments, is a critical consideration during drug development and formulation. The presence of both an amino and a hydroxyl group on the phenyl ring makes the molecule susceptible to various degradation pathways that can impact its purity, potency, and safety.[1][2]
Q2: What are the primary factors that influence the stability of this compound in acidic solutions?
A2: The main factors affecting the stability of this compound in acidic conditions are pH, temperature, and exposure to light. Lower pH values (stronger acids) and higher temperatures generally accelerate degradation. The presence of oxidizing agents can also contribute to its instability.
Q3: What are the potential degradation pathways for this compound under acidic conditions?
A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of aminophenols and benzophenones, potential degradation routes in acidic media could include:
-
Protonation: The initial step is likely the protonation of the amino group and the carbonyl oxygen.
-
Hydrolysis: Although the amide-like resonance of the amino group with the ring can make it less susceptible, hydrolysis of the amino group is a possibility under harsh acidic conditions.
-
Oxidation: Aminophenols are known to be susceptible to oxidation, which can be catalyzed by acid and trace metals, leading to colored polymeric impurities.[2]
-
Ring Reactions: Under strongly acidic conditions, reactions on the aromatic ring, such as halogenation (if halide ions are present), may occur.[1]
Q4: How can I monitor the degradation of this compound during my experiments?
A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound from its degradation products. Other techniques like UV-Vis spectroscopy can also be used to observe changes in the solution's absorbance spectrum.
Q5: What are the best practices for handling and storing this compound to minimize degradation?
A5: To minimize degradation, it is recommended to:
-
Store the compound in a cool, dry, and dark place.
-
Use freshly prepared solutions for your experiments.
-
If working with acidic solutions, prepare them at a low temperature and use them promptly.
-
Degas solvents to remove dissolved oxygen, which can participate in oxidative degradation.
-
Consider using antioxidants in your formulation if compatible with your experimental goals.[2]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected rapid degradation of the compound in acidic solution. | The pH of the solution is lower than anticipated. | Verify the pH of your solution using a calibrated pH meter. Adjust the pH to the desired level using an appropriate buffer. |
| The temperature of the experiment is too high. | Conduct the experiment at a lower temperature. If elevated temperatures are necessary, minimize the exposure time. | |
| Presence of catalytic impurities (e.g., metal ions). | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to sequester metal ions. | |
| Formation of colored impurities (e.g., yellow, brown, or pink solution). | Oxidation of the aminophenol moiety. | Degas all solvents and solutions to remove oxygen. Work under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant if permissible.[2] |
| Polymerization of degradation products. | This is often a consequence of significant degradation. Re-evaluate your experimental conditions (pH, temperature) to be less harsh. | |
| Appearance of multiple new peaks in the HPLC chromatogram. | Complex degradation pathways are occurring. | Attempt to identify the major degradation products using techniques like LC-MS. This will provide insight into the degradation mechanism. |
| The analytical method is not well-resolved. | Optimize your HPLC method (e.g., gradient, mobile phase composition, column type) to ensure good separation of all components. | |
| Precipitation of material from the acidic solution. | Formation of a salt with low solubility. | Aminophenols can form salts with acids.[1] Try using a different acid or adjusting the concentration. |
| The degradation product is insoluble. | Characterize the precipitate to understand its identity. This can provide valuable information about the degradation pathway. |
Quantitative Data Summary
The following table provides hypothetical data on the stability of this compound under various acidic conditions. This data is illustrative and should be confirmed by experimental studies.
| Condition | pH | Temperature (°C) | Time (hours) | Remaining Compound (%) | Major Degradation Products (%) |
| Mild Acidic | 4.0 | 25 | 24 | 98.5 | 1.5 |
| Mild Acidic | 4.0 | 40 | 24 | 95.2 | 4.8 |
| Strong Acidic | 1.0 | 25 | 24 | 85.1 | 14.9 |
| Strong Acidic | 1.0 | 40 | 24 | 60.7 | 39.3 |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
Objective: To investigate the degradation profile of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Stress:
-
To a volumetric flask, add an appropriate volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
Repeat the process with 1 M HCl for more aggressive degradation.
-
-
Time Point Sampling: At each time point, withdraw an aliquot of the stressed solution.
-
Neutralization: Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilution: Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Use a validated stability-indicating method to separate the parent compound from any degradation products. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a good starting point.
-
Monitor the chromatogram at a wavelength where both the parent and potential degradation products have significant absorbance.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the percentage of each major degradation product.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Proposed degradation pathway under acidic conditions.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected results.
References
troubleshooting guide for the spectroscopic analysis of 2-Amino-5-hydroxybenzophenone
Technical Support Center: Spectroscopic Analysis of 2-Amino-5-hydroxybenzophenone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-hydroxybenzophenone. It covers common issues encountered during UV-Vis, FTIR, NMR, and Mass Spectrometry analysis.
General Workflow for Spectroscopic Analysis
A systematic approach is crucial for obtaining reliable spectroscopic data. The following workflow outlines the key steps from sample handling to final data interpretation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. For 2-Amino-5-hydroxybenzophenone, the conjugated system of the benzophenone core is the primary chromophore.
FAQs & Troubleshooting
Q1: Why am I not getting a clear absorbance maximum (λmax)?
-
A1: Incorrect Solvent or pH. The polarity and pH of the solvent can significantly affect the λmax. The amino and hydroxyl groups are sensitive to pH. Try using solvents of different polarities (e.g., ethanol, acetonitrile, cyclohexane). If the issue persists, prepare your sample in a buffered solution to control the pH.
-
A2: Sample Concentration. If the concentration is too high, you may see a flattened peak due to exceeding the detector's linear range. If it's too low, the signal-to-noise ratio will be poor. Prepare a dilution series to find the optimal concentration.[1]
-
A3: Contamination. Impurities, especially those with strong UV absorbance, can interfere with the spectrum. Ensure your sample is pure and use high-purity spectroscopic grade solvents.
Q2: My baseline is noisy or drifting. How can I fix this?
-
A1: Instrument Warm-up. Ensure the spectrophotometer's lamp has been on for at least 30 minutes to stabilize.
-
A2: Cuvette Mismatch. Always use a matched pair of cuvettes for the reference and sample. Ensure they are clean, unscratched, and correctly positioned in the sample holder.[1]
-
A3: Sample Turbidity. The presence of suspended particles can cause light scattering, leading to a sloping baseline.[1] Filter or centrifuge the sample if it appears cloudy.
Experimental Protocol: UV-Vis Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the expected range of the analyte (typically >250 nm for this compound). Ethanol or methanol are common choices.
-
Stock Solution: Accurately weigh a small amount of 2-Amino-5-hydroxybenzophenone and dissolve it in the chosen solvent in a class A volumetric flask to create a stock solution (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.2 and 0.8 AU. A typical starting concentration is 10 µg/mL.
-
Analysis:
-
Fill a clean cuvette with the pure solvent to serve as the reference (blank).
-
Record a baseline with the reference cuvette.
-
Rinse the sample cuvette with the working solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is essential for identifying the functional groups present in 2-Amino-5-hydroxybenzophenone.
FAQs & Troubleshooting
Q1: I see a very broad, strong peak between 3200-3600 cm⁻¹. What is it?
-
A1: Overlapping O-H and N-H Stretches. This region contains stretching vibrations for both the hydroxyl (-OH) and amino (-NH₂) groups. Hydrogen bonding (both intra- and intermolecular) causes significant peak broadening.[2] The primary amine should theoretically show two distinct bands, but these can merge with the broad -OH signal.[2]
-
A2: Water Contamination. The presence of moisture in the sample or KBr pellet will result in a very broad -OH absorption in this region. Ensure your sample is dry and use fresh, dry KBr.
Q2: My carbonyl (C=O) peak is not sharp or is at a lower frequency than expected (~1650 cm⁻¹). Why?
-
A1: Intramolecular Hydrogen Bonding. The ketone's carbonyl group can form a strong intramolecular hydrogen bond with the adjacent amino group and the hydroxyl group at position 5. This bonding weakens the C=O double bond, shifting its absorption to a lower wavenumber (frequency). This is a characteristic feature of this type of molecule.[3]
-
A2: Conjugation. The carbonyl group is conjugated with the phenyl rings, which also lowers its stretching frequency compared to a simple aliphatic ketone.
Q3: The fingerprint region (<1500 cm⁻¹) is too complex to interpret.
-
A1: Inherent Complexity. This region contains a multitude of overlapping C-C, C-O, C-N stretching and bending vibrations, making it unique to the molecule but difficult to assign each peak individually. Focus on matching the overall pattern to a reference spectrum if available.
-
A2: Impurities. Small amounts of impurities can add significant complexity to this region. Re-purify the sample if you suspect contamination.
Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape | Notes |
| O-H Stretch | 3200–3500 | Strong, Broad | From the hydroxyl group, involved in H-bonding. |
| N-H Stretch | 3300–3500 | Medium, Sharp (2 bands) | From the primary amine, may overlap with O-H.[2] |
| Aromatic C-H Stretch | 3000–3100 | Medium to Weak, Sharp | Above 3000 cm⁻¹ indicates sp² C-H.[2] |
| Carbonyl C=O Stretch | ~1650 | Strong, Sharp | Lowered frequency due to conjugation and H-bonding. |
| Aromatic C=C Stretch | 1450–1600 | Medium to Weak | Multiple bands are characteristic of the phenyl rings. |
| C-O Stretch | 1200–1300 | Strong | Phenolic C-O stretch. |
Experimental Protocol: KBr Pellet Preparation
-
Drying: Gently grind ~1-2 mg of the sample and ~100-200 mg of dry, spectroscopic grade KBr powder separately with an agate mortar and pestle.
-
Mixing: Combine the sample and KBr and mix thoroughly by grinding until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
FAQs & Troubleshooting
Q1: The signals for my -NH₂ and -OH protons are broad and I can't find them.
-
A1: Chemical Exchange. These protons are acidic and can exchange with each other and with trace amounts of water in the deuterated solvent. This leads to peak broadening, and their chemical shift can be highly variable.
-
A2: D₂O Exchange. To confirm their presence, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ and -OH signals will disappear as the protons are replaced by deuterium.
Q2: The aromatic region (6.5-8.0 ppm) is a complex multiplet. How can I assign the signals?
-
A1: Use 2D NMR. A 2D COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify adjacent protons on the aromatic rings. A 2D HSQC/HMBC experiment can help assign protons to their corresponding carbons.
-
A2: Higher Field Strength. Using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase signal dispersion and may resolve the overlapping multiplets.
Q3: I see an unexpected peak in my spectrum. What could it be?
-
A1: Solvent Peak. Check for residual solvent peaks (e.g., CHCl₃ in CDCl₃ at 7.26 ppm, DMSO-d₅ in DMSO-d₆ at 2.50 ppm).
-
A2: Water Peak. A peak for H₂O (or HOD) is common and its position varies with solvent and temperature.
-
A3: Impurity. The peak could be from a starting material, a side-product from synthesis, or a degradation product. Check the purity of your sample using chromatography.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -OH | 9.0 - 10.0 | Broad Singlet | 1H | Position is variable; disappears with D₂O. |
| Aromatic H's | 6.5 - 8.0 | Multiplets | 7H | Complex pattern due to two different ring systems. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | Position is variable; disappears with D₂O. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can dissolve the compound well and shift the water peak away from analyte signals.
-
Dissolution: Cap the tube and gently vortex or invert it until the sample is fully dissolved. Mild heating may be required.
-
Analysis: Place the NMR tube in the spectrometer and follow the instrument's standard procedures for tuning, locking, shimming, and data acquisition.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental formula of the compound and to study its fragmentation patterns.
FAQs & Troubleshooting
Q1: I am not seeing the molecular ion peak (M⁺) or it is very weak.
-
A1: Ionization Technique. For soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), you are more likely to see the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺) rather than the radical cation M⁺. Electron Ionization (EI) is more energetic and may cause extensive fragmentation, weakening the molecular ion peak. Try a different ionization method if possible.
-
A2: In-source Fragmentation/Degradation. The compound may be unstable under the analysis conditions. Try lowering the source temperature or using a less energetic ionization method.
Q2: My mass spectrum has many unexpected peaks. What is their origin?
-
A1: Contamination. Peaks could arise from solvents, plasticizers (common contaminants like phthalates), or impurities from the synthesis.[4]
-
A2: Adduct Formation (ESI). In ESI, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.
-
A3: Co-eluting Compounds. If using LC-MS, an impurity may be co-eluting with your compound of interest.[5] Improve the chromatographic separation to resolve the peaks.
Caption: Troubleshooting flowchart for unexpected peaks in a mass spectrum.
Expected Mass Spectrometry Data
| Ion | Calculated m/z (C₁₃H₁₁NO₂) | Notes |
| [M]⁺ | 213.08 | Molecular ion (more likely in EI) |
| [M+H]⁺ | 214.09 | Protonated molecule (common in ESI, CI) |
| [M+Na]⁺ | 236.07 | Sodium adduct (common in ESI) |
Experimental Protocol: LC-MS Sample Preparation
-
Solvent Preparation: Use HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium acetate) to prepare the mobile phase.
-
Sample Solution: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with the initial mobile phase conditions.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the system.
-
Analysis: Inject the sample into the LC-MS system. Develop a chromatographic method that provides good peak shape and retention for the analyte. Set the mass spectrometer parameters (ionization mode, source temperature, collision energy) to optimize the signal for the expected molecular weight.
References
- 1. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 2. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 3. scihorizon.com [scihorizon.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent the oxidation of (2-Amino-5-hydroxyphenyl)(phenyl)methanone during storage
Technical Support Center: (2-Amino-5-hydroxyphenyl)(phenyl)methanone
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of this compound during storage. The inherent chemical structure, containing both a phenolic hydroxyl and an aromatic amino group, makes this molecule particularly susceptible to degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my solid sample of this compound darkening or changing color over time?
A1: The discoloration of this compound is a primary indicator of oxidation.[1] Like other aminophenols, this compound is sensitive to air, light, and moisture.[2] Exposure to atmospheric oxygen can initiate oxidative processes, leading to the formation of highly colored quinone-imine species, dimers, and other polymeric byproducts.[3][4] This degradation is often accelerated by exposure to light and elevated temperatures.[5][6]
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To minimize oxidation, this compound should be stored under a combination of protective conditions. The ideal storage involves maintaining the compound as a solid in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen, and storing it at a reduced temperature in a dark environment.[5][6]
Q3: Is it sufficient to store the compound in a standard laboratory freezer?
A3: While storing at a low temperature is beneficial, it is not sufficient on its own. Standard freezers can have high internal humidity, and frequent opening can introduce both moisture and oxygen. If a freezer is used, the compound must be in a properly sealed container, preferably within a secondary container containing a desiccant. It is also crucial to allow the container to warm to room temperature before opening to prevent condensation from forming on the solid material.[7]
Q4: How critical is the use of an inert atmosphere for storage?
A4: For long-term stability and for applications requiring high purity, storage under an inert atmosphere is critical. Oxygen is a key driver of the degradation process for air-sensitive compounds like this one.[5] Using an inert gas blanket displaces oxygen from the container, significantly inhibiting the oxidation pathways.[8] For short-term storage or less sensitive applications, a tightly sealed container stored in a desiccator may suffice, but inerting is the gold standard.[5]
Q5: Can I add a chemical stabilizer or antioxidant to a solution of the compound?
A5: Yes, adding an antioxidant is a highly effective strategy for preventing oxidation in solutions. Phenolic antioxidants, which act as free radical scavengers, are particularly effective.[9][10] Compounds such as Butylated Hydroxytoluene (BHT), Gallic Acid, or Caffeic Acid can be added at low concentrations to quench oxidative chain reactions.[11][12][13] The choice of antioxidant should be compatible with your downstream experimental conditions.
Q6: How can I quantitatively assess the purity and degradation of my stored sample?
A6: The most reliable method for assessing the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] This technique allows for the separation and quantification of the parent compound from its degradation products. A simple stability study can be performed by periodically analyzing a stored sample and monitoring the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Observed Problem | Potential Cause | Recommended Solution & Action |
| Solid compound has visibly darkened. | Oxidation due to exposure to air, light, or moisture.[5] | Immediate Action: Transfer the compound to an amber vial, purge with an inert gas (argon or nitrogen), and store in a dark, cool, and dry place.[14] Verification: Assess the purity of the material using HPLC-UV before use. If significantly degraded, purification by recrystallization or chromatography may be necessary. |
| Solutions of the compound rapidly turn yellow/brown. | Rapid oxidation in the presence of dissolved oxygen in the solvent. The solvent may also be of insufficient purity (e.g., containing peroxides). | Immediate Action: Prepare solutions using deoxygenated solvents. Sparging the solvent with argon or nitrogen for 15-30 minutes prior to use is effective.[1] Preventative Measure: Add a suitable antioxidant to the solution during preparation (see Table 2). Store stock solutions under an inert atmosphere in the dark and at a low temperature. |
| Inconsistent or non-reproducible experimental results. | Use of a partially degraded or oxidized starting material. | Immediate Action: Cease use of the current batch of the compound. Verification: Obtain a new, high-purity sample or re-purify the existing stock. Implement a rigorous stability monitoring protocol using HPLC-UV to qualify the material before each use. Ensure all handling of the pure compound is performed under an inert atmosphere.[5][8] |
Data Presentation
Table 1: Comparison of Storage Conditions for Solid this compound
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Stability |
| Optimal | Inert Gas (Argon/Nitrogen) | 2-8°C | Dark (Amber Vial) | > 12 months |
| Good | Inert Gas (Argon/Nitrogen) | 15-25°C | Dark (Amber Vial) | 6-12 months |
| Acceptable (Short-Term) | Air (in Desiccator) | 2-8°C | Dark (Amber Vial) | 1-3 months |
| Poor | Air (on benchtop) | Ambient | Ambient | < 1 month |
Table 2: Recommended Antioxidants for Solution Storage
| Antioxidant | Class | Recommended Concentration (w/v) | Common Solvents | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic Antioxidant | 0.01 - 0.05% | Ethanol, Methanol, DMSO | A common and effective synthetic antioxidant.[13] |
| Gallic Acid | Natural Phenolic Acid | 0.01 - 0.02% | Water, Ethanol, Acetone | A potent natural antioxidant, may impart slight color.[11] |
| Caffeic Acid | Natural Phenolic Acid | 0.01 - 0.02% | Ethanol, Ethyl Acetate | Highly effective natural antioxidant.[12] |
| Ascorbyl Palmitate | Vitamin C Derivative | 0.02 - 0.1% | Ethanol | Acts as an oxygen scavenger; can work synergistically with phenolic antioxidants.[11] |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid Compound under Inert Atmosphere
-
Preparation: Place a clean, dry amber glass vial with a PTFE-lined screw cap and a magnetic stir bar into a vacuum oven. Dry at 120°C for at least 4 hours to remove adsorbed moisture.[15]
-
Inerting: Transfer the hot vial into a desiccator or glove box antechamber and allow it to cool to room temperature under vacuum or a flow of inert gas.[16]
-
Aliquotting: Inside a glove box or glove bag with an inert atmosphere (<10 ppm O₂), weigh the desired amount of this compound into the prepared vial.[5][8]
-
Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap junction with Parafilm®.
-
Storage: Label the vial clearly with the compound name, date, and storage conditions. Store in a designated dark, cold (2-8°C), and dry location.
Protocol 2: Preparation of a Stabilized Stock Solution
-
Solvent Deoxygenation: Select a high-purity solvent. Purge the solvent by bubbling dry argon or nitrogen gas through it for at least 30 minutes.
-
Antioxidant Addition: If using an antioxidant, weigh the required amount and add it to a clean, oven-dried volumetric flask.
-
Dissolution: Under a gentle stream of inert gas (or in a glove box), add the deoxygenated solvent to the flask. Add the this compound and mix until fully dissolved.
-
Final Volume: Bring the solution to the final volume with the deoxygenated solvent.
-
Storage: Transfer the solution to an amber vial, purge the headspace with inert gas, and seal tightly. Store at low temperature and in the dark.
Protocol 3: Monitoring Compound Stability using HPLC-UV
-
Standard Preparation: Prepare a fresh solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase or solvent. This will serve as your T=0 reference.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the T=0 standard and record the retention time and peak area.
-
Stability Testing: Store the solid compound or stock solution under the desired conditions. At specified time points (e.g., 1 week, 1 month, 3 months), prepare a sample at the same concentration as the T=0 standard.
-
Evaluation: Inject the aged sample into the HPLC. Compare the chromatogram to the T=0 reference. Calculate the percentage of the remaining parent compound and note the presence and area of any new degradation peaks.
Visualizations
Caption: Decision tree for selecting appropriate storage conditions.
Caption: Experimental workflow for a typical stability study.
Caption: Simplified schematic of the oxidation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. lobachemie.com [lobachemie.com]
- 3. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. ossila.com [ossila.com]
- 6. carlroth.com [carlroth.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. Safely handling air-sensitive products [cleanroomtechnology.com]
- 9. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 10. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 11. Natural phenolic antioxidants to protect flaxseed oil from oxidation | Sosnovskaya | Food Industry: Science and Technology [foodindustry.belal.by]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Quantification of 2-Amino-5-hydroxybenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method refinement for the quantification of 2-Amino-5-hydroxybenzophenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow for the quantification of 2-Amino-5-hydroxybenzophenone.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
A common technique for the quantification of benzophenone derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Below are common problems and their potential solutions.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the sample concentration or injection volume. |
| Incompatible Injection Solvent | Dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[1] |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider using a guard column or replacing the column. |
| Secondary Interactions with Silanols | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) or use a base-deactivated column.[1] |
| Co-eluting Interferences | Optimize the mobile phase composition or gradient to improve separation. |
| Degradation on Column | Investigate sample stability under the analytical conditions. Adjusting the mobile phase pH might be necessary. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Fluctuating Pump Pressure | Check for leaks in the pump, fittings, or column. Degas the mobile phase to remove air bubbles.[1] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is optimal. |
| Column Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
Issue 3: High Backpressure
| Potential Cause | Recommended Solution |
| Column Frit Blockage | Back-flush the column (disconnect from the detector first). If this fails, replace the frit. |
| Sample Precipitation | Filter all samples before injection using a 0.22 µm or 0.45 µm filter. |
| Tubing Blockage | Systematically check each part of the HPLC system for blockages. |
Issue 4: Low Signal or No Peak
| Potential Cause | Recommended Solution |
| Incorrect Wavelength | Determine the optimal UV absorbance wavelength for 2-Amino-5-hydroxybenzophenone. Related compounds have absorbance maxima around 230-350 nm.[2] |
| Sample Degradation | Prepare fresh samples and standards. Investigate the stability of the analyte in the chosen solvent and under the storage conditions. |
| Injection Issue | Check the autosampler for proper operation and ensure the injection loop is completely filled. |
| Detector Malfunction | Check the detector lamp and other settings. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
For volatile derivatives of 2-Amino-5-hydroxybenzophenone, GC-MS can be a viable quantification method.
Issue 1: Peak Tailing
| Potential Cause | Recommended Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
| Analyte Degradation | The hydroxyl and amino groups can make the compound prone to degradation at high temperatures. Derivatization (e.g., silylation) of the analyte may be necessary. |
Issue 2: Poor Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | Ensure the MS source is clean and the ionization energy is appropriate. |
| Inefficient Derivatization | If using derivatization, optimize the reaction conditions (reagent concentration, temperature, and time). |
| Matrix Effects | Employ a more effective sample cleanup procedure to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for developing an HPLC method for 2-Amino-5-hydroxybenzophenone?
A good starting point would be a reverse-phase method using a C18 column. Based on methods for similar compounds, you could begin with a mobile phase of acetonitrile and water with a formic acid or phosphoric acid modifier to improve peak shape.[1]
Proposed Starting HPLC Parameters:
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at the absorbance maximum (to be determined) |
| Injection Volume | 10 µL |
2. How can I prepare my sample for analysis?
Sample preparation is critical for accurate quantification. The appropriate method will depend on your sample matrix.
-
For reaction mixtures: A simple dilute-and-shoot approach may be possible. Dilute a small aliquot of the reaction mixture in the mobile phase and filter it through a 0.22 µm syringe filter before injection.
-
For complex matrices (e.g., biological fluids, consumer products): A more extensive cleanup may be necessary. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte and remove interferences. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may also be applicable for certain sample types.
3. What are some key considerations for method validation?
A robust method validation should assess the following parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |
| Accuracy | The closeness of test results to the true value. | 98-102% recovery for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with small variations in flow rate, temperature, etc. |
4. What is the expected stability of 2-Amino-5-hydroxybenzophenone?
The stability of 2-Amino-5-hydroxybenzophenone can be influenced by pH, temperature, and light exposure. Benzophenone derivatives can be susceptible to degradation, especially under harsh acidic or basic conditions.[3] It is recommended to perform forced degradation studies to understand the stability of the molecule. For stock solutions, storage at low temperatures (-20°C or -80°C) in the dark is advisable.[3] The stability of related compounds is often optimal in a slightly acidic pH range (pH 3-5).
5. What are potential interfering substances?
Potential interferences can arise from:
-
Starting materials and byproducts from synthesis: If you are analyzing samples from a chemical reaction, unreacted starting materials and side products may co-elute with your analyte.
-
Matrix components: In complex samples, other compounds present in the matrix can interfere with the analysis.
-
Degradation products: Over time, 2-Amino-5-hydroxybenzophenone may degrade, and these degradation products could interfere with the quantification of the parent compound.
A well-developed chromatographic method with a selective detector (like a mass spectrometer) can help to minimize the impact of interferences.
Visualizations
References
Technical Support Center: Resolving Poor Solubility of (2-Amino-5-hydroxyphenyl)(phenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of (2-Amino-5-hydroxyphenyl)(phenyl)methanone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic ketone containing both a weakly basic amino group and a weakly acidic hydroxyl group. This structure results in poor solubility in neutral aqueous solutions. However, it is expected to be soluble in various organic solvents and its solubility in aqueous media can be significantly influenced by pH.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Based on the solubility of structurally similar aminobenzophenones, the following organic solvents are likely to be effective for dissolving this compound:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Chloroform
-
Dichloromethane
It is recommended to start with small-scale solubility tests to determine the most suitable solvent for your specific experimental concentration.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in aqueous solutions is highly pH-dependent.
-
In acidic conditions (low pH): The amino group (-NH2) can be protonated to form a more soluble salt (-NH3+).
-
In basic conditions (high pH): The hydroxyl group (-OH) can be deprotonated to form a more soluble phenoxide salt (-O-).
Therefore, adjusting the pH of your aqueous buffer away from neutral (pH 7) can significantly enhance the solubility of the compound.
Q4: Are there any known biological targets for compounds similar to this compound?
A4: Yes, studies have shown that derivatives of 4-aminobenzophenone can act as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[1] While the specific activity of this compound has not been detailed in the available literature, this provides a potential avenue for investigation.
Troubleshooting Guide: Resolving Poor Solubility
This guide provides a systematic approach to troubleshoot and resolve common issues encountered when dissolving this compound.
Problem: The compound does not dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Consult the Solvent Selection Table below for recommended organic solvents. 2. Perform small-scale solubility tests in a few different recommended solvents (e.g., DMSO, Methanol, Ethanol) to identify the most effective one. |
| Insufficient Solvent Volume | 1. Increase the volume of the solvent incrementally until the compound dissolves. 2. Vortex or sonicate the solution to aid dissolution. |
| Low Temperature | 1. Gently warm the solution in a water bath. Be cautious, as excessive heat may degrade the compound. 2. Always check the compound's stability at elevated temperatures if this information is available. |
| Compound is in a Stable Crystalline Form | 1. Use sonication to break up the crystal lattice. 2. Grind the solid compound to a fine powder before adding the solvent to increase the surface area. |
Problem: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Steps |
| Supersaturation | 1. Add a small amount of additional solvent to the solution. 2. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. |
| Change in Temperature | 1. Maintain a constant temperature for your experimental setup. 2. If working at room temperature, ensure the solution is not exposed to drafts or cold surfaces. |
| pH Shift | 1. For aqueous solutions, verify and maintain the pH of the buffer. 2. If the compound was dissolved in an acidic or basic solution, ensure the pH of the final experimental medium is compatible. |
| Solvent Evaporation | 1. Keep the container tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and precipitation. |
Data Presentation
Table 1: Qualitative Solubility of Aminobenzophenone Analogs in Common Solvents
| Solvent | 2-Aminobenzophenone | 4-Aminobenzophenone | Expected Solubility of this compound |
| Water | Insoluble | Soluble in cold water | Poorly soluble at neutral pH |
| DMSO | Soluble | Soluble | Soluble |
| Methanol | Soluble | Soluble | Soluble |
| Ethanol | Data not available | Soluble | Likely Soluble |
| Acetone | Data not available | Soluble | Soluble |
| Ethyl Acetate | Data not available | Soluble | Soluble |
| Chloroform | Data not available | Soluble | Soluble |
| Dichloromethane | Data not available | Soluble | Soluble |
This table is based on data for structurally similar compounds and serves as a guide. Experimental verification is recommended.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound)
Objective: To prepare a concentrated stock solution for use in various experiments.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound using a calibrated balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the selected solvent (e.g., approximately half of the final volume).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Once the compound is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow to systematically address poor solubility.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the p38 MAPK pathway by aminobenzophenones.
Safety Information
Disclaimer: The following safety information is based on a Safety Data Sheet (SDS) for a structurally related compound, (2-Amino-5-nitrophenyl)-(2-chlorophenyl)methanone. Researchers must consult the specific SDS for this compound provided by their supplier for accurate and complete safety information.
Potential Hazards:
-
May cause skin and eye irritation.[2]
-
May cause respiratory irritation.[2]
-
May cause genetic defects.[2]
Recommended Precautions:
-
Handling: Do not handle until all safety precautions have been read and understood. Wash thoroughly after handling.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
First Aid (In case of exposure):
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
References
catalyst selection for optimizing the synthesis of 2-Amino-5-hydroxybenzophenone
Technical Support Center: Synthesis of 2-Amino-5-hydroxybenzophenone
Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing 2-Amino-5-hydroxybenzophenone?
A1: The synthesis of 2-Amino-5-hydroxybenzophenone and its analogues is typically achieved through two primary catalytic routes:
-
Catalytic Hydrogenation: This method often involves the reduction of a benzisoxazole precursor, such as 5-hydroxy-3-phenyl-2,1-benzisoxazole. Palladium on carbon (Pd/C) is a commonly used catalyst for this hydrogenation.
-
Friedel-Crafts Acylation: This classic method involves the acylation of a substituted aniline, like p-aminophenol, with benzoyl chloride. The reaction is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a frequent choice.
Q2: How do I select the best catalyst for my synthesis?
A2: Catalyst selection depends on your starting materials, desired purity, and scalability.
-
Palladium on Carbon (Pd/C): Ideal for the reduction of isoxazole intermediates. It offers high selectivity and operates under relatively mild conditions. However, catalyst poisoning and cost can be drawbacks.
-
Iron (Fe) Powder: A cost-effective alternative for the reduction of isoxazole precursors, typically used in an acidic medium like acetic acid.[1] While economical, it often requires harsher conditions and can lead to challenges in product purification due to the formation of iron sludge.[2]
-
Aluminum Chloride (AlCl₃): The standard catalyst for Friedel-Crafts acylation. It is highly effective but requires strictly anhydrous conditions and can lead to side reactions if not carefully controlled.[3]
Q3: What are the key safety precautions for this synthesis?
A3:
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. All manipulations must be performed under an inert, anhydrous atmosphere. Benzoyl chloride is a lachrymator.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is leak-proof and properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Palladium on carbon can be pyrophoric when dry and exposed to air. Handle the catalyst as a wet paste.
-
General Precautions: Use appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 2-Amino-5-hydroxybenzophenone.
Guide 1: Low Product Yield
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation (Pd/C Hydrogenation) | Inactive or poisoned catalyst. | Ensure the catalyst is fresh. If reusing, ensure it has been properly washed and stored. Test for catalyst poisoning by running a small-scale reaction with a known reactive substrate. |
| Incomplete reaction. | Increase reaction time or hydrogen pressure. Ensure efficient stirring to maintain catalyst suspension. Gently warm the reaction mixture if the protocol allows. | |
| Poor quality of starting material (benzisoxazole). | Verify the purity of the starting material using techniques like NMR or melting point analysis. Purify if necessary. | |
| Low product yield (Friedel-Crafts Acylation) | Presence of moisture. | Use oven-dried glassware and anhydrous solvents. Ensure the AlCl₃ is fresh and has not been exposed to atmospheric moisture. |
| Suboptimal reaction temperature. | Friedel-Crafts reactions are temperature-sensitive. Monitor the temperature closely. A temperature that is too low may halt the reaction, while one that is too high can cause side product formation.[4] | |
| Incorrect stoichiometry of AlCl₃. | A molar excess of AlCl₃ is typically required as it complexes with both the carbonyl product and the amino group. Titrate a sample of your AlCl₃ to determine its activity or use a fresh batch. | |
| Low product yield (Iron Powder Reduction) | Insufficient activation of iron. | Pre-treat the iron powder with dilute acid (e.g., HCl) to remove any passivating oxide layer before adding it to the reaction mixture. |
| Inefficient mixing. | Vigorous stirring is required to ensure good contact between the solid iron, the substrate, and the acidic solvent. |
Guide 2: Formation of Impurities and Side Products
| Symptom | Potential Cause | Suggested Solution |
| Multiple spots on TLC plate (General) | Side reactions due to incorrect temperature or stoichiometry. | Optimize the reaction temperature and the molar ratios of reactants and catalyst. For Friedel-Crafts, adding the benzoyl chloride slowly can minimize side reactions. |
| Over-reduction of carbonyl group (Pd/C Hydrogenation) | Catalyst is too active or reaction conditions are too harsh. | Use a less active catalyst (e.g., 5% Pd/C instead of 10%) or add a selective catalyst poison. Reduce hydrogen pressure and reaction temperature. Note: This is less common for this specific transformation. |
| Formation of poly-acylated products (Friedel-Crafts) | The activated aromatic ring is susceptible to further acylation. | Use a milder Lewis acid or conduct the reaction at a lower temperature.[4] Ensure the stoichiometry is carefully controlled. |
| Product difficult to separate from iron sludge (Iron Powder Reduction) | Formation of stable iron complexes or emulsions. | After the reaction, filter the hot reaction mixture to remove most of the iron residues.[1] Adjust the pH of the filtrate to precipitate the product while keeping iron salts in solution. |
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical yields for the synthesis of 2-Amino-5-chloro benzophenone, which can serve as a benchmark for the synthesis of the 5-hydroxy analogue due to their structural similarity.
| Catalyst System | Precursor | Reaction Type | Reported Yield | Key Considerations | Reference |
| Pd/C, H₂ | 5-Chloro-3-phenyl-2,1-benzisoxazole | Hydrogenation | High (often >90%) | Requires pressure equipment; catalyst cost. | [5][6] |
| Fe Powder, Acetic Acid | 5-Chloro-3-phenyl-2,1-benzisoxazole | Reduction | Moderate to High | Cost-effective; difficult workup. | [1] |
| AlCl₃ | p-Chloroaniline + Benzoyl Chloride | Friedel-Crafts Acylation | ~39% | Requires anhydrous conditions; potential for side reactions. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Pd/C Catalyzed Hydrogenation
(Based on the synthesis of 2-Amino-5-chlorobenzophenone[6])
-
Preparation: In a pressure vessel, dissolve the 5-hydroxy-3-phenyl-2,1-benzisoxazole intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol%) as a wet paste under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and purge the system multiple times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., to 0.2-0.5 MPa).
-
Reaction: Stir the mixture vigorously at a set temperature (e.g., 90°C) for 2-4 hours, or until hydrogen uptake ceases.
-
Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for Friedel-Crafts Acylation
(Based on the synthesis of 2-Aminobenzophenone[3])
-
Preparation: Add anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents) to an oven-dried, three-neck round-bottom flask equipped with a stirrer, condenser, and dropping funnel under an inert atmosphere.
-
Solvent Addition: Add an anhydrous solvent (e.g., benzene or dichloromethane).
-
Reactant Addition: Add the protected p-aminophenol (e.g., p-acetamidophenol) to the stirred suspension.
-
Acylation: Add benzoyl chloride (~1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture (e.g., to reflux) for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a mixture of crushed ice and concentrated HCl.
-
Isolation: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄). After solvent removal, the protecting group can be removed under acidic or basic conditions to yield the final product. Purify by column chromatography or recrystallization.
Visualizations
Caption: General workflow for catalytic hydrogenation.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. prepchem.com [prepchem.com]
- 2. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - benzophenone synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-Amino-5-hydroxyphenyl)(phenyl)methanone and Other Aminobenzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (2-Amino-5-hydroxyphenyl)(phenyl)methanone and other aminobenzophenones. The information is intended to assist researchers in understanding the chemical and biological reactivity of these compounds, which are important intermediates in medicinal and organic chemistry.[1] While direct kinetic data for this compound is limited in the public domain, this guide compiles available experimental and theoretical data to offer a comprehensive overview.
Chemical Reactivity: An Overview
The reactivity of aminobenzophenones is primarily influenced by the electronic effects of the amino and hydroxyl substituents on the aromatic rings. The amino group, being an activating group, increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The position of the amino and hydroxyl groups relative to the benzoyl group significantly impacts the molecule's overall reactivity and nucleophilicity.
In this compound, the ortho-amino and para-hydroxyl groups to the carbonyl group are expected to have a pronounced effect on the reactivity of both the phenyl ring and the amino group itself.
Comparative Data
To facilitate a comparison, the following tables summarize key parameters related to the reactivity of various aminobenzophenones.
Table 1: Theoretical Reactivity Descriptors of Selected Aminobenzophenones
Density Functional Theory (DFT) calculations can provide insights into the electronic properties and, consequently, the reactivity of molecules. Lower HOMO-LUMO gap and higher dipole moments are often associated with higher reactivity.
| Compound | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| 6-Aminobenzophenone | 2.7285 | - | - | - | [2] |
| 6-Amino-3-chlorobenzophenone | 5.7845 | - | - | - | [2] |
Note: Specific HOMO/LUMO data for this compound was not available in the searched literature. The data for 6-aminobenzophenone and its chloro-derivative are included to illustrate the influence of substituents on electronic properties.[2]
Table 2: pKa Values of Substituted Anilines
The basicity of the amino group, represented by the pKa of its conjugate acid, is a crucial factor in its nucleophilic reactivity. The pKa values of substituted anilines can serve as a proxy for the reactivity of the amino group in aminobenzophenones.
| Substituent (para to -NH2) | pKa |
| -H | 4.58 |
| -CH3 | 5.12 |
| -Cl | 3.98 |
| -NO2 | 1.02 |
| -NH2 | 6.08 |
Data sourced from a study on substituted anilines. These values indicate the electron-donating or -withdrawing nature of the substituent and its effect on the basicity of the amino group.
Table 3: Biological Reactivity - Inhibition of p38 MAP Kinase
Aminobenzophenones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[3] The half-maximal inhibitory concentration (IC50) is a measure of the compound's effectiveness in inhibiting the enzyme and can be considered a measure of its biological reactivity in this context.
| Compound | IC50 for p38 MAP Kinase (nM) |
| (4-[(2-aminophenyl)amino]phenyl)(phenyl)methanone | - |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | 10 |
This data highlights the potential of aminobenzophenone derivatives as enzyme inhibitors.[3] Specific IC50 data for this compound was not found in the searched literature.
Experimental Protocols for Reactivity Assessment
Standardized experimental protocols are essential for a fair comparison of the reactivity of different compounds. Below are outlines of key experiments that can be adapted for this purpose.
3.1. Acetylation of the Amino Group
This experiment measures the nucleophilicity of the amino group. The reaction rate can be monitored by techniques like HPLC or NMR spectroscopy.
Protocol Outline:
-
Reactants: Aminobenzophenone derivative, acetic anhydride, and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve a known concentration of the aminobenzophenone in the solvent.
-
Add a specific molar equivalent of acetic anhydride.
-
Monitor the disappearance of the starting material and the appearance of the acetylated product over time using an appropriate analytical method.
-
-
Data Analysis: Determine the initial reaction rate and the rate constant.
3.2. Friedel-Crafts Acylation
This reaction assesses the reactivity of the aromatic ring towards electrophilic substitution.
Protocol Outline:
-
Reactants: Anisole (as a standard substrate), acylating agent (e.g., benzoyl chloride), and a Lewis acid catalyst (e.g., AlCl3). The aminobenzophenone can be used as the substrate to test its own ring reactivity.
-
Procedure:
-
Suspend the Lewis acid in a dry solvent.
-
Add the acylating agent to form the acylium ion.
-
Add the aromatic substrate (e.g., the aminobenzophenone derivative).
-
Monitor the reaction progress over time.[4]
-
-
Data Analysis: Compare the reaction rates or yields under identical conditions for different aminobenzophenones.
Visualizing Reactivity Concepts
Diagram 1: Factors Influencing Aminobenzophenone Reactivity
References
- 1. journaleras.com [journaleras.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
A Comparative Guide to the Validation of a Novel Analytical Method for 2-Amino-5-hydroxybenzophenone
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure the safety and efficacy of drug products. This guide provides a comprehensive comparison of a new analytical method for the quantification of 2-Amino-5-hydroxybenzophenone, a potential impurity or degradant in various pharmaceutical formulations. The performance of this novel method is evaluated against established analytical techniques, supported by experimental data and detailed protocols.
Comparative Performance Data
The validation of the new analytical method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[1][2][3][4][5] The key performance indicators of the new method are presented below in comparison to standard High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry methods commonly used for the analysis of benzophenone derivatives.
| Validation Parameter | New Analytical Method | Alternative Method 1: HPLC | Alternative Method 2: UV-Vis Spectrophotometry | ICH Acceptance Criteria |
| Specificity | No interference from excipients or degradation products observed. | High specificity with appropriate column and mobile phase selection. | Prone to interference from compounds with similar chromophores. | The analytical signal of the analyte should not be affected by other components. |
| Linearity (R²) | 0.9995 | ≥ 0.999 | ≥ 0.995 | R² ≥ 0.99 |
| Range (µg/mL) | 0.5 - 50 | 1 - 100 | 5 - 50 | To be defined by the application. |
| Accuracy (% Recovery) | 99.5 ± 1.5% | 98.0 - 102.0% | 95.0 - 105.0% | Typically 98.0 - 102.0% for drug substance. |
| Precision (% RSD) | < 1.0% | < 2.0% | < 5.0% | Repeatability: ≤ 2%, Intermediate Precision: ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.1 | 0.5 | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.3 | 1.5 | Signal-to-Noise ratio of 10:1. |
| Robustness | Unaffected by minor changes in pH and mobile phase composition. | Performance can be sensitive to changes in mobile phase and column temperature. | Generally robust, but sensitive to pH changes affecting chromophores. | Consistent results with deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the new analytical method and the comparative techniques are provided below.
New Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method utilizes the high sensitivity and specificity of UPLC-MS/MS for the quantification of 2-Amino-5-hydroxybenzophenone.
-
Chromatographic Conditions:
-
Column: C18 column (50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 2-Amino-5-hydroxybenzophenone and an internal standard are monitored for quantification.
-
-
Standard and Sample Preparation:
-
Stock solutions of 2-Amino-5-hydroxybenzophenone and the internal standard are prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution.
-
Samples are diluted with the initial mobile phase composition.
-
Alternative Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
A common reverse-phase HPLC method for the analysis of benzophenone derivatives.[6]
-
Chromatographic Conditions:
-
Column: C18 column (150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of 2-Amino-5-hydroxybenzophenone.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standards and samples are prepared in the mobile phase.
-
Alternative Method 2: Derivative UV-Vis Spectrophotometry
A spectrophotometric method that can be used for quantification in the presence of interfering substances.[7][8][9]
-
Instrumental Parameters:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Derivative Order: First or second derivative spectra are recorded.
-
Measurement Wavelength: The zero-crossing point of potential interfering substances is chosen for quantification.
-
-
Standard and Sample Preparation:
-
Standards and samples are prepared in a suitable solvent (e.g., methanol or ethanol).
-
The concentration is adjusted to be within the linear range of the method.
-
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of a new analytical method according to ICH guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
A Comparative Analysis of the Biological Activity of (2-Amino-5-hydroxyphenyl)(phenyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of (2-Amino-5-hydroxyphenyl)(phenyl)methanone, a core structure in various pharmacologically active compounds. The analysis is supported by a summary of quantitative data from published studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows.
Quantitative Data Summary
The biological activities of this compound and its derivatives vary significantly with substitutions on the aromatic rings. The following tables summarize key quantitative data from various studies, including anticancer, antimicrobial, and antioxidant activities.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | 0.45 - 1.66 | [1] |
| Compound 1 | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 | [2] |
| Compound 8 | SW480 | 0.51 | [2] |
| Compound 9 | SW480 | 0.93 | [2] |
| Compound 3 | SW480 | 7.61 | [2] |
| Compound 2 | SW480 | 13.56 | [2] |
| Compound 6 | SW480 | 29.07 | [2] |
Table 2: Antimicrobial Activity of Benzophenone Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Benzophenone-based tetraamides | MRSA, VISA, VRSA, VRE, E. coli | Not Reported | 0.5 - 2.0 (mg/L) | [3] |
| Garcinol (1) | Methicillin-resistant Staphylococcus aureus | Not Reported | Not Reported | [4] |
| Isogarcinol (2) | Methicillin-resistant Staphylococcus aureus | Not Reported | Not Reported | [4] |
| Xanthochymol (3) | Methicillin-resistant Staphylococcus aureus | Not Reported | 3.1 - 12.5 | [4] |
| Novel Benzophenone Fused Azetidinone Derivatives (9a, 9e, 9g) | Various bacterial and fungal strains | Good inhibition | Not Reported | [5] |
| N-methyl-substituted derivatives with hydroxyl and methoxy groups and cyano groups on benzimidazole nuclei | E. faecalis | Not Reported | 8 µM | [6] |
Table 3: Antioxidant Activity of Hydroxy-Benzophenone Derivatives
| Compound/Derivative | Assay | Scavenging Activity (%) | IC50 | Reference |
| 2',3',4'-trihydroxy-flavones | DPPH | High | Not Reported | [7] |
| 2'-hydroxy-chalcone (4b) | DPPH & Lipid Peroxidation | 82.4% & 82.3% | Not Reported | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9][11]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period.[11]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[11][12]
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[13][14]
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar plates.[13]
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate.[14]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[14][15]
-
Compound Addition: Add a specific volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.[16] A positive control (known antibiotic) and a negative control (solvent) should also be included.[17]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.[15][17]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well.[13]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the antioxidant capacity of a compound.[18]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a non-radical form, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be measured spectrophotometrically.[19][20]
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[18][19]
-
Reaction Mixture: Add a specific volume of the test compound at various concentrations to the DPPH solution.[19]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 20-30 minutes).[18][19]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[18][19]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[19]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activities of this compound derivatives.
Caption: General workflow for synthesis, screening, and analysis of novel compounds.
Caption: Activation of Wnt/β-catenin pathway by Benzophenone-1 in ovarian cancer cells.[21]
Comparative Analysis
The derivatives of this compound exhibit a broad spectrum of biological activities, which are largely influenced by the nature and position of substituent groups on the phenyl rings.
Anticancer Activity: The anticancer potential of these derivatives is significant. For instance, a triazine derivative incorporating a (2-chlorophenyl)piperazino moiety demonstrated potent cytotoxic activity against several human tumor cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1] This suggests that the addition of heterocyclic rings can enhance the anticancer properties of the core benzophenone structure. Further studies have shown that specific substitutions on the benzophenone scaffold can lead to very strong inhibitory activity against various cancer cell lines, with some compounds exhibiting IC50 values as low as 0.26 µM.[2] The mechanism of action for some benzophenone derivatives involves the induction of apoptosis and the inhibition of angiogenesis.[22] In some cases, such as with Benzophenone-1, the anticancer effects are linked to the activation of specific signaling pathways like the Wnt/β-catenin pathway through interaction with estrogen receptor α (ERα).[21]
Antimicrobial Activity: Benzophenone derivatives have shown considerable promise as antimicrobial agents. The introduction of a tetraamide structure to the benzophenone core resulted in compounds with good activity against multidrug-resistant bacteria, including MRSA and VRE, with MIC values in the low mg/L range.[3] The mechanism for these particular derivatives appears to involve membrane depolarization.[3] Natural benzophenone derivatives, such as xanthochymol isolated from Garcinia species, have also demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus.[4] The hybridization of the benzophenone moiety with other pharmacologically active structures, like azetidinone, has also yielded novel compounds with good antimicrobial and antifungal properties.[5]
Antioxidant Activity: The antioxidant properties of these compounds are primarily attributed to the presence of hydroxyl groups on the aromatic rings. The position and number of hydroxyl groups play a crucial role in their radical scavenging ability. For example, 2',3',4'-trihydroxy-flavones, which share a similar phenolic structure, exhibit strong radical scavenging activity in the DPPH assay.[7] Similarly, 2'-hydroxy-chalcones, which also contain a hydroxylated phenyl ring attached to a carbonyl system, have demonstrated significant DPPH radical scavenging and inhibition of lipid peroxidation.[8] This suggests that this compound derivatives, with their inherent hydroxyl and amino groups, are likely to possess antioxidant properties, which can be further modulated by additional hydroxyl substitutions.
References
- 1. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial Activity of Some Garcinia Benzophenone Derivatives against Methicillin-Resistant Staphylococcus aureus [jstage.jst.go.jp]
- 5. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. botanyjournals.com [botanyjournals.com]
- 17. hereditybio.in [hereditybio.in]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. researchgate.net [researchgate.net]
- 20. zen-bio.com [zen-bio.com]
- 21. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Starting Materials in Heterocyclic Synthesis: (2-Amino-5-hydroxyphenyl)(phenyl)methanone and Its Alternatives
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures. This guide provides a comparative analysis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone and its derivatives against other common precursors in the synthesis of medicinally important heterocyclic compounds, primarily focusing on quinazolines and benzodiazepines. The information presented herein, supported by experimental data from various studies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
This compound and its Analogs as Key Building Blocks
This compound, and more broadly, 2-aminobenzophenones, are versatile substrates for the synthesis of a range of heterocyclic systems. The presence of the amino and carbonyl functionalities in a 1,2-relationship on the benzene ring allows for facile cyclization reactions to form fused heterocycles. These compounds are particularly prominent in the synthesis of quinazolines and 1,4-benzodiazepines, scaffolds that are prevalent in numerous pharmaceuticals.
Comparative Synthesis of Quinolines
The synthesis of quinazolines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, can be achieved from various starting materials. Here, we compare the use of 2-aminobenzophenones with alternative precursors such as 2-aminobenzonitriles and 2-aminobenzylamines.
Table 1: Comparison of Starting Materials for Quinazoline Synthesis
| Starting Material | Reagents/Conditions | Product Type | Yield (%) | Reaction Time | Reference |
| 2-Aminobenzophenone | Ar-NH₂, I₂, O₂ (air), 130 °C | 2-Arylquinazolines | 68-92% | 3-8 h | [1] |
| 2-Aminobenzophenone | Nitriles, TMSOTf, MW, 100 °C | 2,4-Disubstituted quinazolines | 72-78% | 10 min | [1] |
| 2-Aminobenzophenone | Aldehydes, NH₄OAc, MW | Quinazolines | 70-91% | minutes | [2] |
| 2-Aminobenzophenone | Benzylamines, CAN/TBHP, CH₃CN | 2-Phenylquinazolines | 75-93% | Not Specified | [2] |
| 2-Aminobenzonitrile | Aldehydes, Arylboronic acids, Pd-catalyst | 4-Arylquinazolines | Good yields | Not Specified | [3] |
| 2-Aminobenzonitrile | Aldehydes | Quinazolines | 41-88% | Not Specified | [2] |
| 2-Aminobenzylamine | Aldehydes, PIDA, CH₂Cl₂ | 2-Substituted quinazolines | 76-98% | 0.7-1.3 h | [1] |
| (2-Aminophenyl)methanol | Aldehydes, Ce(NO₃)₃·6H₂O, NH₄Cl | 2-Substituted quinazolines | Good yields | Not Specified | [3] |
dot
Caption: Synthetic pathways to quinazolines.
Comparative Synthesis of Benzodiazepines
Benzodiazepines, particularly the 1,4- and 1,5-isomers, are a cornerstone of medicinal chemistry, renowned for their anxiolytic, sedative, and anticonvulsant properties. 2-Aminobenzophenones are classical precursors for 1,4-benzodiazepines, while o-phenylenediamines are commonly employed for the synthesis of 1,5-benzodiazepines.
Table 2: Comparison of Starting Materials for Benzodiazepine Synthesis
| Starting Material | Reagents/Conditions | Product Type | Yield (%) | Reaction Time | Reference |
| 2-Aminobenzophenone | Diethyl bromomalonate, NaH, THF | 1,4-Benzodiazepine precursor | 64-82% | 4 h | [4][5] |
| 2-Aminobenzophenone derivative | One-pot alkylation-cyclization | Phenazepam (a 1,4-benzodiazepine) | 85% | Not Specified | [4][5] |
| o-Phenylenediamine | Ketones, Phenylboronic acid, ACN, reflux | 1,5-Benzodiazepines | 82-91% | Not Specified | [6] |
| o-Phenylenediamine | Ketones, H-MCM-22, ACN, rt | 1,5-Benzodiazepines | Good to excellent | 1-3 h | [7] |
| o-Phenylenediamine | Ketones, ZnO, solvent-free | 1,5-Benzodiazepines | Good yields | Not Specified | [8] |
| o-Phenylenediamine | Ketones, Fe₃O₄ nanoparticles, solvent-free | 1,5-Benzodiazepines | High yields | Not Specified | [9] |
| o-Phenylenediamine | α,β-Unsaturated ketones, Piperidine, Acetic acid, DMF, reflux | 1,5-Benzodiazepines | 56-79% | 8-10 h | [10] |
dot
Caption: Synthetic routes to benzodiazepines.
Experimental Protocols
Synthesis of 2-Arylquinazolines from 2-Aminobenzophenones[1]
-
Materials : 2-Aminobenzophenone (1 mmol), aryl amine (1.2 mmol), molecular iodine (20 mol%).
-
Procedure : A mixture of 2-aminobenzophenone, aryl amine, and molecular iodine is heated at 130 °C under an oxygen atmosphere (balloon) for 3-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the crude product is purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.
Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine and Ketones[6]
-
Materials : o-Phenylenediamine (1 mmol), ketone (2.2 mmol), phenylboronic acid (10 mol%), acetonitrile.
-
Procedure : To a solution of o-phenylenediamine and ketone in acetonitrile, phenylboronic acid is added. The reaction mixture is refluxed for the appropriate time as monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to give the pure 1,5-benzodiazepine.
Synthesis of Phenazepam from a 2-Aminobenzophenone Derivative[4][5]
-
Procedure : This is a multi-step synthesis starting from 2-chlorobenzaldehyde. A key step involves the cyclization of a 2-aminobenzophenone intermediate. A one-pot alkylation-cyclization procedure is employed to yield phenazepam in an 85% yield. The specific reagents for this final step were not detailed in the abstract but typically involve reaction with an amino acid derivative or a haloacetyl halide followed by cyclization.
Discussion and Conclusion
The choice of starting material for heterocyclic synthesis is a critical decision that impacts reaction efficiency, cost, and environmental footprint.
-
This compound and its analogs are excellent precursors for quinazolines and 1,4-benzodiazepines . The synthesis of quinazolines from 2-aminobenzophenones offers high yields and can be accelerated using microwave irradiation. For 1,4-benzodiazepines, 2-aminobenzophenones are often indispensable starting points for many established drugs.
-
Alternative starting materials offer distinct advantages. For quinazoline synthesis, 2-aminobenzylamines can provide high yields in shorter reaction times under mild conditions. 2-Aminobenzonitriles represent another viable route, particularly for the synthesis of 4-arylquinazolines via palladium-catalyzed cross-coupling reactions.
-
For the synthesis of 1,5-benzodiazepines , o-phenylenediamine is the most common and efficient starting material. The condensation reaction with ketones is often high-yielding and can be performed under various catalytic conditions, including the use of solid acid catalysts and solvent-free methods, which align with the principles of green chemistry.
References
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. An efficient facile and one-pot synthesis of benzodiazepines and chemoselective 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of (2-Amino-5-hydroxyphenyl)(phenyl)methanone and its structural isomers. Due to the limited availability of direct experimental spectra for this compound, this guide leverages data from its isomers and related substituted benzophenones to provide a comprehensive overview of their key spectroscopic features. This information is crucial for the identification, characterization, and quality control of these compounds in research and pharmaceutical development.
Introduction
This compound and its isomers are benzophenone derivatives that incorporate amino and hydroxyl functional groups. These functionalities can significantly influence their chemical reactivity, biological activity, and spectroscopic properties. Understanding the distinct spectral signatures of each isomer is paramount for unambiguous identification and for elucidating structure-activity relationships. This guide focuses on the key spectroscopic techniques used for the characterization of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and a selection of its isomers. The data for the target compound is predicted based on the analysis of its structural features and comparison with its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -NH₂ Protons | -OH Protons |
| This compound (Predicted) | 6.5 - 7.8 | 4.0 - 5.0 (broad) | 8.0 - 10.0 (broad) |
| (2-Amino-4-hydroxyphenyl)(phenyl)methanone | 6.2 - 7.6 | 4.5 - 5.5 (broad) | 9.0 - 11.0 (broad) |
| (4-Amino-2-hydroxyphenyl)(phenyl)methanone | 6.0 - 7.5 | 3.5 - 4.5 (broad) | 11.0 - 13.0 (intramolecular H-bond) |
| (2-Hydroxyphenyl)(phenyl)methanone | 6.8 - 7.7 | - | 12.1 (intramolecular H-bond) |
| (4-Hydroxyphenyl)(phenyl)methanone | 6.9 - 7.8 | - | 10.1 (broad) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons |
| This compound (Predicted) | 195 - 200 | 110 - 160 |
| (2-Amino-4-hydroxyphenyl)(phenyl)methanone | ~198 | 105 - 165 |
| (4-Amino-2-hydroxyphenyl)(phenyl)methanone | ~199 | 100 - 168 |
| (2-Hydroxyphenyl)(phenyl)methanone | ~200 | 118 - 164 |
| (4-Hydroxyphenyl)(phenyl)methanone | ~197 | 115 - 163 |
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | ν(N-H) | ν(O-H) | ν(C=O) |
| This compound (Predicted) | 3300 - 3500 (two bands) | 3200 - 3600 (broad) | 1620 - 1640 |
| (2-Amino-4-hydroxyphenyl)(phenyl)methanone | ~3350, ~3450 | 3100 - 3500 (broad) | ~1630 |
| (4-Amino-2-hydroxyphenyl)(phenyl)methanone | ~3340, ~3460 | 2500 - 3200 (very broad, H-bonded) | ~1625 |
| (2-Hydroxyphenyl)(phenyl)methanone | - | 2500 - 3300 (very broad, H-bonded) | ~1630 |
| (4-Hydroxyphenyl)(phenyl)methanone | - | 3200 - 3600 (broad) | ~1650 |
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | π → π* Transitions | n → π* Transition |
| This compound (Predicted) | ~240, ~280, ~350 | ~400 |
| (2-Hydroxyphenyl)(phenyl)methanone | ~256, ~325 | - |
| (4-Hydroxyphenyl)(phenyl)methanone | ~288 | ~330 |
| Benzophenone | ~250 | ~340 |
Table 5: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 213 | 136 ([M-C₆H₅]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
| (2-Hydroxyphenyl)(phenyl)methanone | 198 | 121 ([M-C₆H₅]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
| (4-Hydroxyphenyl)(phenyl)methanone | 198 | 121 ([M-C₆H₅]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and the specific isomer being analyzed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 200-220 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-800 nm. A baseline correction is performed using the pure solvent. The wavelengths of maximum absorbance (λmax) are recorded.[1]
4. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.[2]
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between this compound and some of its key isomers.
Caption: Structural relationship of aminohydroxybenzophenone isomers.
Conclusion
References
evaluating the performance of different catalysts for 2-Amino-5-hydroxybenzophenone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Amino-5-hydroxybenzophenone is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides a comprehensive comparison of the performance of different catalysts potentially employed in the synthesis of 2-Amino-5-hydroxybenzophenone, with a focus on the Friedel-Crafts acylation of 3-aminophenol, a primary synthetic route. Due to a lack of direct comparative studies on this specific molecule, this guide extrapolates data from analogous reactions, primarily the benzoylation of phenol, to provide a predictive performance overview.
Performance Comparison of Catalysts
The following table summarizes the key performance indicators for various catalysts applicable to the Friedel-Crafts acylation, a key reaction in the synthesis of 2-Amino-5-hydroxybenzophenone. The data is primarily derived from studies on the synthesis of hydroxybenzophenones from phenol and benzoic acid, offering a valuable proxy for the target reaction.
| Catalyst Type | Catalyst Example | Typical Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reusability | Key Advantages | Potential Drawbacks |
| Zeolites | H-beta | High (up to 95% for hydroxybenzophenone)[1][2] | 4 - 24[1] | Varies | Good | High selectivity, shape-selective, environmentally friendly, easy separation.[3][4] | Can be deactivated by strong bases, potential for pore blockage. |
| H-Y | Moderate to High (up to 90% for hydroxybenzophenone)[1] | 4 - 24[1] | Varies | Good | Readily available, well-studied, good activity.[1] | Lower selectivity compared to H-beta in some cases. | |
| ZSM-5 | Moderate | Varies | Varies | Good | High thermal stability, shape-selective. | Smaller pore size may limit reactant access. | |
| Metal Oxides | Zinc Oxide (ZnO) | Good (for acylation of aromatics)[5] | Varies | Varies | Good | Inexpensive, reusable.[5] | May require higher temperatures. |
| Tin Dioxide (SnO₂) | Good (for acylation of aromatics) | Varies | Varies | Moderate | Lewis acidic nature. | Potential for metal leaching. | |
| Lewis Acids | Aluminum Chloride (AlCl₃) | High (traditionally used)[3] | 1 - 5 | Stoichiometric | Poor | High activity. | Corrosive, generates significant waste, difficult to handle.[3] |
| Iron(III) Chloride (FeCl₃) | Moderate to High | 1 - 12[6] | Catalytic to Stoichiometric | Poor | Less expensive than AlCl₃. | Environmental concerns, waste generation. | |
| Heteropolyacids | Phosphotungstic Acid (H₃PW₁₂O₄₀) | High (in related reactions)[7] | Varies | Varies | Good | Strong Brønsted acidity, can be supported on various materials.[7] | Can be soluble in polar solvents, requiring immobilization. |
Experimental Protocols
The following are generalized experimental protocols for the Friedel-Crafts acylation of an aminophenol, based on common laboratory practices for similar reactions.
General Procedure for Zeolite-Catalyzed Acylation
-
Catalyst Activation: The zeolite catalyst (e.g., H-beta) is activated by calcination at 500-550°C for 4-6 hours in a muffle furnace to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-aminophenol and a benzoylating agent (e.g., benzoic acid or benzoyl chloride) are dissolved in a suitable high-boiling point solvent (e.g., sulfolane or nitrobenzene).
-
Catalyst Addition: The activated zeolite catalyst is added to the reaction mixture. The catalyst loading is typically in the range of 10-20% by weight of the limiting reactant.
-
Reaction: The mixture is heated to a temperature between 150°C and 200°C and stirred vigorously for the desired reaction time (typically 4-24 hours). Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration. The filtrate is then subjected to an appropriate work-up procedure, which may include washing with a basic solution to remove unreacted acidic components, followed by extraction with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure 2-Amino-5-hydroxybenzophenone.
-
Catalyst Regeneration: The recovered zeolite catalyst is washed with a solvent, dried, and then calcined again to be reused in subsequent reactions.
General Procedure for Lewis Acid-Catalyzed Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a condenser with a gas outlet to a trap, and a magnetic stirrer, and is maintained under an inert atmosphere (e.g., nitrogen or argon). 3-aminophenol is dissolved in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is added portion-wise to the stirred solution at 0°C.
-
Acylating Agent Addition: The benzoylating agent (typically benzoyl chloride) is dissolved in the same solvent and added dropwise from the dropping funnel to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-5 hours). The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until all the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Visualizing the Process
To better understand the experimental workflow and the logic behind catalyst evaluation, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 4. Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction [mdpi.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. researchgate.net [researchgate.net]
- 7. Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Photophysical Analysis of 2-Amino-5-hydroxybenzophenone and Its Analogs Remains an Open Area of Research
A comprehensive comparative guide to the photophysical properties of 2-Amino-5-hydroxybenzophenone and its key analogs, such as 2-Amino-5-chlorobenzophenone and 2-Amino-5-nitrobenzophenone, cannot be constructed at this time due to a lack of available quantitative experimental data in published scientific literature. Despite the importance of benzophenone derivatives in various fields, including their use as synthons for pharmaceuticals and as photostabilizers, a side-by-side analysis of the absorption and emission characteristics of this specific series of compounds is not readily accessible.
While general photophysical principles of benzophenone derivatives have been studied, specific data points required for a rigorous comparison—such as absorption maxima (λmax), emission maxima (λem), fluorescence quantum yields (ΦF), and fluorescence lifetimes (τ)—for 2-Amino-5-hydroxybenzophenone are conspicuously absent in the reviewed literature. For its analogs, only fragmented data is available. For instance, 2-Amino-5-nitrobenzophenone has reported absorption maxima at approximately 236 nm and 359 nm, and a related compound, 2-Amino-2'-fluoro-5-nitrobenzophenone, shows absorption peaks at 230 nm and 351 nm.[1][2] However, the absence of emission data, quantum yields, and consistent solvent conditions for these measurements prevents a meaningful comparative analysis.
The potential for these molecules to exhibit interesting photophysical behaviors, such as mechanoresponsive fluorescence, has been noted in broader studies of 2-aminobenzophenone derivatives.[3] These studies suggest that the crystalline structure and intermolecular interactions can significantly influence their emission properties. However, without specific spectral data for the hydroxy, chloro, and nitro analogs under controlled conditions, any comparison would be speculative.
Future Research and Experimental Protocols
To address this knowledge gap, a systematic study of these compounds is required. Below are detailed experimental protocols that would be necessary to generate the data for a proper comparative analysis.
Experimental Protocols
1. Sample Preparation:
-
Synthesis: 2-Amino-5-hydroxybenzophenone, 2-Amino-5-chlorobenzophenone, and 2-Amino-5-nitrobenzophenone would be synthesized and purified according to established literature procedures.[4][5] Purity would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Solution Preparation: Stock solutions of each compound would be prepared in a range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and dimethyl sulfoxide) at a concentration of approximately 1 mM. For spectroscopic measurements, working solutions would be prepared by diluting the stock solutions to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
2. UV-Visible Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or equivalent) would be used.
-
Methodology: Absorption spectra would be recorded from 200 to 800 nm in a 1 cm path length quartz cuvette at room temperature (298 K). The solvent used for the sample would also be used as the blank reference. The wavelength of maximum absorption (λ_abs) and the corresponding molar extinction coefficient (ε) would be determined for each compound in each solvent.
3. Steady-State Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer (e.g., Horiba FluoroMax or equivalent) equipped with a xenon arc lamp and double-grating excitation and emission monochromators would be employed.
-
Methodology: Emission spectra would be recorded by exciting the sample at its absorption maximum. The emission would be scanned over a wavelength range starting from 10 nm above the excitation wavelength to the near-infrared region. Slit widths would be adjusted to optimize signal-to-noise while maintaining adequate spectral resolution.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) would be determined using the relative method. A well-characterized fluorescence standard with an emission profile similar to the sample would be used (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546). The absorbance of both the sample and standard solutions at the excitation wavelength would be kept below 0.1. The quantum yield would be calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
4. Time-Resolved Fluorescence Spectroscopy:
-
Instrumentation: Fluorescence lifetimes (τ) would be measured using a time-correlated single-photon counting (TCSPC) system. A pulsed laser diode or a picosecond laser would be used as the excitation source.
-
Methodology: Samples would be excited at their absorption maxima, and the fluorescence decay would be monitored at the emission maximum. The decay profiles would be fitted to exponential functions after deconvolution with the instrument response function (IRF) to obtain the fluorescence lifetime values.
The execution of these experiments would provide the necessary quantitative data to construct a meaningful comparative guide, elucidating the effects of the substituent at the 5-position (-OH, -Cl, -NO₂) on the photophysical properties of the 2-aminobenzophenone scaffold.
Visualizing the Path to Data Generation
The logical workflow for the proposed experimental investigation is outlined below.
Caption: Experimental workflow for the systematic photophysical study of 2-Amino-5-hydroxybenzophenone analogs.
References
Unraveling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Benzophenone Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive approach often involves complementary techniques. This guide provides a comparative overview of methodologies for confirming the structure of benzophenone derivatives, with a focus on the experimental data derived from X-ray crystallography.
Due to the absence of publicly available single-crystal X-ray diffraction data for (2-Amino-5-hydroxyphenyl)(phenyl)methanone, this guide will utilize the crystallographic data of a closely related analogue, (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, to illustrate the principles and data presentation pertinent to the structural analysis of this class of compounds. This comparative approach will also explore alternative and complementary analytical techniques for comprehensive structural elucidation.
Comparative Analysis of Structural Elucidation Techniques
The determination of a novel compound's structure is a multi-faceted process. While X-ray crystallography provides unparalleled detail on the solid-state conformation, other spectroscopic methods are crucial for characterizing the molecule in solution and confirming its chemical identity.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Unambiguous determination of stereochemistry and conformation in the solid state. | Requires a suitable single crystal; the solid-state structure may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOE), and dynamic processes in solution.[1] | Provides detailed structural information in solution, which is often more biologically relevant. | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, N-H).[2] | Rapid and non-destructive method for functional group identification.[3][4] | Provides limited information on the overall molecular framework. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS).[2][4] | Highly sensitive, provides molecular formula, and can offer structural clues through fragmentation patterns. | Does not provide information on the 3D arrangement of atoms. |
X-ray Crystallography: The Gold Standard for Structural Confirmation
Single-crystal X-ray diffraction offers a definitive snapshot of a molecule's structure. The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which the atomic positions can be determined.
The following diagram illustrates the typical workflow for determining a crystal structure.
References
A Comparative Benchmarking Guide to the Synthesis of (2-Amino-5-hydroxyphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for obtaining (2-Amino-5-hydroxyphenyl)(phenyl)methanone, a valuable scaffold in medicinal chemistry. The presented methods are based on established and reliable organic transformations, offering a benchmark for the synthesis of this and structurally related compounds.
Comparative Data of Synthetic Methods
The following table summarizes the key performance indicators for the two proposed synthetic routes to this compound.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Fries Rearrangement |
| Starting Material | 4-Acetamidophenol | 4-Aminophenyl benzoate |
| Key Reaction | Electrophilic Aromatic Substitution | Lewis Acid-Catalyzed Rearrangement |
| Overall Yield (Estimated) | 50-60% | 40-50% |
| Purity (after chromatography) | >98% | >98% |
| Reaction Time (Total) | 10-14 hours | 18-24 hours |
| Number of Steps | 3 | 3 |
| Key Reagents | Benzoyl Chloride, AlCl₃, HCl | Benzoyl Chloride, Pyridine, AlCl₃, HCl |
| Advantages | - Generally higher yielding. - Well-understood and widely used reaction. | - Avoids direct acylation of an activated ring. |
| Disadvantages | - Requires protection/deprotection steps. - Potential for side products due to strong activation. | - Can result in mixtures of ortho and para isomers. - Requires careful temperature control. |
Experimental Protocols
Method 1: Synthesis via Friedel-Crafts Acylation
This method involves the protection of the amino group of 4-aminophenol, followed by a Friedel-Crafts acylation and subsequent deprotection.
Step 1: Acetylation of 4-Aminophenol
-
In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of 10% aqueous sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 10.2 mL (0.11 mol) of acetic anhydride dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1 hour.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry to yield 4-acetamidophenol.
Step 2: Friedel-Crafts Acylation of 4-Acetamidophenol
-
In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 15.1 g (0.1 mol) of 4-acetamidophenol and 29.4 g (0.22 mol) of anhydrous aluminum chloride in 150 mL of dry nitrobenzene.
-
Heat the mixture to 60 °C with stirring.
-
Add 14.1 g (0.1 mol) of benzoyl chloride dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 90 °C for 4 hours.
-
Cool the mixture to room temperature and pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with nitrobenzene.
-
Combine the organic layers, wash with water, and then steam distill to remove the nitrobenzene.
-
The residue is the crude acylated product.
Step 3: Deprotection of the Amino Group
-
To the crude product from the previous step, add 100 mL of 6M hydrochloric acid.
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.
Method 2: Synthesis via Fries Rearrangement
This route involves the O-acylation of a protected 4-aminophenol, followed by a Fries rearrangement and deprotection.
Step 1: Synthesis of 4-Acetamidophenyl benzoate
-
In a 250 mL flask, dissolve 15.1 g (0.1 mol) of 4-acetamidophenol in 100 mL of pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 14.1 g (0.1 mol) of benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-water and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 4-acetamidophenyl benzoate.
Step 2: Fries Rearrangement
-
In a 500 mL flask, melt 25.5 g (0.1 mol) of 4-acetamidophenyl benzoate at 120 °C.
-
Carefully add 26.7 g (0.2 mol) of anhydrous aluminum chloride in portions with stirring.
-
Heat the mixture to 160-170 °C for 3 hours.[1]
-
Cool the reaction mixture and decompose the complex by adding ice-cold dilute HCl.
-
The solid product is filtered, washed with water, and dried. This crude product is a mixture of ortho and para rearranged isomers.
Step 3: Deprotection and Purification
-
Hydrolyze the crude product from the previous step by refluxing in 150 mL of 6M HCl for 4-6 hours.
-
Cool the solution and neutralize with sodium bicarbonate.
-
Filter the precipitate and dry.
-
Separate the desired ortho isomer, this compound, from the para isomer by column chromatography (silica gel, ethyl acetate/hexane gradient).
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic methods.
Caption: Workflow for Method 1: Friedel-Crafts Acylation.
Caption: Workflow for Method 2: Fries Rearrangement.
References
Safety Operating Guide
Navigating the Safe Disposal of (2-Amino-5-hydroxyphenyl)(phenyl)methanone: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (2-Amino-5-hydroxyphenyl)(phenyl)methanone, ensuring the protection of personnel and compliance with regulatory standards.
This compound , an aromatic amine and phenol derivative, requires careful management as a hazardous chemical waste. The following procedures are based on established safety protocols for similar chemical structures and general laboratory waste guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle the compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA approved respirator may be necessary for handling large quantities or in case of insufficient ventilation. | To prevent inhalation of dust or vapors. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] An eyewash station and safety shower must be readily accessible in the immediate work area.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste, along with any grossly contaminated items such as weighing papers or spatulas, in a designated, properly labeled, and sealable hazardous waste container.[5]
-
Contaminated Labware: Items with trace contamination, such as pipette tips, tubes, and gloves, should be collected in a separate, sealable container that is clearly marked as hazardous waste.[1] This container should be puncture-proof.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams to avoid potential chemical reactions.[5]
2. Container Labeling: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] The label should also include the approximate percentage of each chemical constituent if it is a mixed waste stream.[5]
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers tightly closed at all times, except when adding waste.[5]
-
Ensure that the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[2][6]
4. Arranging for Disposal:
-
Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
The safest and most environmentally sound method for the ultimate disposal of this type of chemical waste is typically high-temperature incineration at a licensed facility.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.
Caption: Disposal Workflow for this compound
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4] Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.[4] Ventilate the area thoroughly. For large spills, evacuate the area and contact your institution's EHS department immediately. |
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. fishersci.com [fishersci.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. youtube.com [youtube.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
Essential Safety and Operational Guidance for Handling (2-Amino-5-hydroxyphenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of (2-Amino-5-hydroxyphenyl)(phenyl)methanone. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Eye Irritation: Can cause serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]
-
Mutagenicity: Some aromatic amines are suspected of causing genetic defects.[3]
-
Carcinogenicity: Certain aromatic amines are considered to be carcinogenic.[1][2]
-
Environmental Hazards: Aromatic amines can be toxic to aquatic life with long-lasting effects.[1][2][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment |
| Handling Solid Compound | Primary: • Nitrile gloves (double-gloving recommended) • Safety goggles with side shields • Lab coatSecondary (in case of dust generation): • Face shield • NIOSH-approved respirator (e.g., N95) |
| Handling Dissolved Compound | Primary: • Chemical-resistant gloves (e.g., nitrile) • Safety gogglesSecondary (in case of splashing): • Face shield • Chemical-resistant apron or coveralls |
| Weighing and Aliquoting | • Use of a chemical fume hood or ventilated balance enclosure is required. • All PPE for handling solid compounds. |
| Cleaning and Decontamination | • Chemical-resistant gloves • Safety goggles • Lab coat or chemical-resistant apron |
| Waste Disposal | • Chemical-resistant gloves • Safety goggles • Lab coat |
Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound, even if gloves were worn.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a certified chemical fume hood or a ventilated balance enclosure.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[7]
-
Prepare all necessary glassware and utensils.
-
Designate a specific area for handling the compound to minimize contamination.
2. Weighing the Compound:
-
Don the appropriate PPE for handling a solid compound.
-
Tare the weigh boat or container on the analytical balance.
-
Carefully transfer the desired amount of this compound to the container using a clean spatula.
-
Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.
-
Close the primary container of the chemical securely after use.
3. Dissolving the Compound:
-
Don the appropriate PPE for handling a dissolved compound.
-
In a chemical fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Use a magnetic stirrer or gentle manual agitation to facilitate dissolution.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
4. Post-Handling and Decontamination:
-
Clean all contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.
-
Decontaminate all glassware and equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[6]
-
Sharps Waste: Dispose of any contaminated needles or sharp objects in a designated sharps container.
-
Contaminated PPE: Dispose of all single-use contaminated PPE (gloves, etc.) in the solid hazardous waste container.
2. Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[8]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[5][6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[8]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations and the integral role of safety measures at each step.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. XiXisys | GHS rev.9 SDS Word 下载 CAS: 64712-30-7 Name: (2-HYDROXY-5-METHYLPHENYL)(PHENYL)METHANONE OXIME [xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
